molecular formula C13H14O5 B206560 Goniotriol CAS No. 96405-62-8

Goniotriol

Número de catálogo: B206560
Número CAS: 96405-62-8
Peso molecular: 250.25 g/mol
Clave InChI: AWCDBKHWVKLXEE-WKSBVSIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Goniotriol has been reported in Goniothalamus amuyon, Goniothalamus griffithii, and other organisms with data available.
from Goniothalamus giganteus;  has shown some activity in the brine shrimp lethality test and the potato disc assay;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDBKHWVKLXEE-WKSBVSIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317251
Record name (+)-Goniotriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96405-62-8
Record name (+)-Goniotriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96405-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniotriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Goniotriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Goniotriol, a naturally occurring styryl-lactone with demonstrated cytotoxic properties. The information is curated for researchers in oncology, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is a styryl-lactone, a class of natural products characterized by a lactone ring attached to a styryl group. Its chemical identity has been established through various spectroscopic methods and confirmed by X-ray crystallography.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one[1]
Molecular Formula C₁₃H₁₄O₅[1][2][3]
Molecular Weight 250.25 g/mol [1]
CAS Number 96405-62-8
Appearance White to off-white solid powder
Natural Sources Goniothalamus giganteus, Goniothalamus amuyon, Goniothalamus griffithii, Goniothalamus laoticus
Synonyms (+)-Goniotriol, 6-(7,8-dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone

Biological Activities and Cytotoxicity

This compound has demonstrated a range of biological activities, most notably its cytotoxicity against various human cancer cell lines. It also exhibits antimycobacterial and antiplasmodial properties.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeED₅₀ (µg/mL)IC₅₀ (µg/mL)Reference(s)
KBOral Epidermoid Carcinoma6.230.4 - 22.7
P-388Murine Leukemia1.38-
A-549Lung Carcinoma4.12-
HT-29Colon Adenocarcinoma4.89-
HL-60Promyelocytic Leukemia2.31-
BC1Breast Cancer-0.4 - 22.7
NCI-H187Small Cell Lung Cancer-0.4 - 22.7
MCF-7Breast Adenocarcinoma-0.4 - 22.7

Table 3: Antimycobacterial and Antiplasmodial Activities of this compound

OrganismActivityMIC (µg/mL)IC₅₀ (µg/mL)Reference(s)
Mycobacterium tuberculosisAntimycobacterial100-
Plasmodium falciparumAntiplasmodial-2.6

Potential Mechanisms of Action: Signaling Pathways

While direct mechanistic studies on this compound are limited, the biological activities of the broader styryl-lactone class, particularly the closely related compound Goniothalamin, have been investigated. These studies suggest that this compound likely exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, involving multiple signaling pathways.

Induction of Apoptosis

This compound is presumed to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Goniotriol_ext This compound DR5 Death Receptor 5 (DR5) (Upregulation) Goniotriol_ext->DR5 Induces Procaspase8 Procaspase-8 DR5->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Activates Goniotriol_int This compound ROS Reactive Oxygen Species (ROS) Generation Goniotriol_int->ROS NFkB_translocation NF-κB Translocation to Nucleus Goniotriol_int->NFkB_translocation Inhibits DNA_damage DNA Damage ROS->DNA_damage p53 p53 (Upregulation) DNA_damage->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound.

Cell Cycle Arrest

Styryl-lactones are known to interfere with the cell cycle progression in cancer cells, leading to arrest at specific checkpoints, which prevents cell proliferation.

cell_cycle_arrest cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition This compound This compound CyclinD_CDK46 Cyclin D / CDK4/6 This compound->CyclinD_CDK46 Inhibits G1_S_Arrest G1/S Arrest CyclinB_CDK1 Cyclin B / CDK1 This compound->CyclinB_CDK1 Inhibits G2_M_Arrest G2/M Arrest Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes

Caption: Putative mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies in the field.

Isolation of this compound from Plant Material

A typical isolation procedure involves extraction and chromatographic separation.

isolation_workflow start Dried & Powdered Plant Material (e.g., Goniothalamus giganteus) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection (Monitored by TLC) column_chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antiplasmodial Assay (SYBR Green I-based Assay)

This assay is used to determine the inhibitory effect of compounds on the in vitro growth of Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.

  • Drug Plating: Serially dilute this compound in a 96-well plate.

  • Infection: Add the parasitized erythrocytes to the wells and incubate under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂) for 72 hours.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity correlates with the amount of parasitic DNA, and thus, parasite growth.

Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.

  • Drug Plating: Serially dilute this compound in a 96-well plate containing appropriate culture medium.

  • Inoculation: Add the mycobacterial inoculum to each well.

  • Incubation: Incubate the plates for several days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against a range of cancer cell lines. While its precise molecular targets and signaling pathways are yet to be fully elucidated, evidence from related styryl-lactones strongly suggests that it induces apoptosis and cell cycle arrest. Further research is warranted to:

  • Elucidate the specific molecular targets of this compound.

  • Conduct in-depth studies on its effects on various signaling pathways in different cancer types.

  • Evaluate its in vivo efficacy and safety in preclinical animal models.

  • Explore its potential as a lead compound for the development of novel anticancer agents.

This technical guide provides a foundation for researchers to further investigate the therapeutic potential of this compound. The provided data and proposed mechanisms of action can guide future experimental designs aimed at fully characterizing this promising natural compound.

References

The Putative Biosynthesis of Goniotriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniotriol, a styryllactone isolated from Goniothalamus species, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current knowledge of polyketide and styryllactone synthesis. Due to the limited specific research on the this compound pathway, this guide presents a hypothesized route based on analogous biosynthetic systems, supported by general principles of natural product biosynthesis. This document provides a framework for future research by outlining a plausible enzymatic sequence, proposing experimental workflows, and offering detailed, adaptable protocols for pathway elucidation.

Introduction to this compound and Styryllactones

This compound is a polyketide-derived natural product belonging to the styryllactone class, characterized by a dihydroxystyryl moiety attached to a dihydroxylated δ-lactone ring. These compounds are predominantly found in plants of the Annonaceae family, particularly the genus Goniothalamus. The significant biological activities of this compound and related styryllactones, especially their anticancer properties, have spurred efforts to understand their formation in nature.

The biosynthesis of styryllactones is proposed to follow a polyketide pathway, which involves the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain that subsequently undergoes cyclization and tailoring modifications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the general phenylpropanoid pathway, leading to the formation of a cinnamoyl-CoA starter unit. This is followed by polyketide chain extension and a series of tailoring reactions, including reductions, epoxidation, and hydroxylations, to yield the final this compound molecule. The proposed enzymatic steps are outlined below.

Step 1: Phenylpropanoid Pathway and Starter Unit Formation

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase. Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. For the biosynthesis of this compound, it is also plausible that cinnamic acid is directly activated to cinnamoyl-CoA by a CoA ligase.

Step 2: Polyketide Chain Elongation and Lactone Formation

A Type III Polyketide Synthase (PKS) is proposed to catalyze the core reaction of styryllactone biosynthesis. This enzyme would select cinnamoyl-CoA as a starter unit and catalyze the condensation of two molecules of malonyl-CoA, an extender unit. The resulting linear triketide undergoes intramolecular cyclization to form the α-pyrone ring, yielding the key intermediate, goniothalamin (B1671989).

Step 3: Tailoring Modifications

The goniothalamin scaffold is then subjected to a series of oxidative modifications to produce this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other tailoring enzymes.

  • Epoxidation: A CYP450 is hypothesized to catalyze the epoxidation of the styryl side chain of goniothalamin to form goniothalamin oxide.

  • Hydroxylation: Subsequent stereospecific hydroxylation events on the lactone ring and the epoxide are proposed to be catalyzed by one or more CYP450s, leading to the formation of this compound. The precise order and specificity of these hydroxylations are yet to be determined experimentally.

Goniotriol_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase Goniothalamin Goniothalamin Cinnamoyl_CoA->Goniothalamin Type III PKS + 2x Malonyl-CoA Goniothalamin_Oxide Goniothalamin Oxide Goniothalamin->Goniothalamin_Oxide CYP450 (Epoxidase) This compound This compound Goniothalamin_Oxide->this compound CYP450(s) (Hydroxylases)

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data Summary

Currently, there is a lack of experimentally determined quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following tables present hypothetical, yet plausible, data ranges for key parameters to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Biosynthetic Enzymes

Enzyme (Putative)SubstrateKm (µM)kcat (s-1)
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine50 - 2001 - 10
CoA Ligase Cinnamic Acid20 - 1000.5 - 5
Type III Polyketide Synthase (PKS) Cinnamoyl-CoA10 - 500.1 - 1
Type III Polyketide Synthase (PKS) Malonyl-CoA20 - 100-
CYP450 (Epoxidase) Goniothalamin5 - 300.05 - 0.5
CYP450 (Hydroxylase) Goniothalamin Oxide5 - 500.01 - 0.2

Table 2: Hypothetical Metabolite Concentrations in Goniothalamus Species

MetaboliteTissueConcentration (µg/g fresh weight)
L-Phenylalanine Leaves100 - 500
Cinnamic Acid Leaves10 - 50
Goniothalamin Bark50 - 200
This compound Bark100 - 1000

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Experimental validation is required.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Precursor Feeding Studies with Stable Isotope-Labeled Compounds

Objective: To trace the incorporation of putative precursors into this compound, providing evidence for the proposed pathway.

Materials:

  • Goniothalamus plantlets or cell suspension cultures.

  • 13C-labeled precursors (e.g., [U-13C9]-L-phenylalanine, [1,2-13C2]-sodium acetate).

  • Murashige and Skoog (MS) medium or appropriate culture medium.

  • Liquid nitrogen, mortar and pestle.

  • Extraction solvents (e.g., methanol, ethyl acetate).

  • LC-MS system for metabolite analysis.

Protocol:

  • Preparation of Labeled Precursor Solution: Dissolve the 13C-labeled precursor in sterile water or a suitable solvent to a final concentration of 1-5 mM.

  • Administration to Plant Material:

    • For plantlets: Gently uproot the plantlets and place their roots in a hydroponic solution containing the labeled precursor.

    • For cell cultures: Add the labeled precursor solution to the liquid culture medium at the early exponential growth phase.

  • Incubation: Incubate the plant material under standard growth conditions for a time course (e.g., 24, 48, 72 hours).

  • Harvesting and Quenching: Harvest the plant tissue at each time point, rinse with distilled water, and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the metabolites with a suitable solvent system (e.g., 80% methanol).

  • Analysis by LC-MS:

    • Centrifuge the extract to remove cell debris and filter the supernatant.

    • Analyze the extract using a high-resolution LC-MS system.

    • Monitor the mass spectra for the expected mass shift in this compound and its proposed intermediates corresponding to the incorporation of the 13C label.

Enzyme Assay for a Putative Type III Polyketide Synthase

Objective: To identify and characterize the PKS responsible for goniothalamin synthesis.

Materials:

  • Protein extract from Goniothalamus tissues or a heterologously expressed candidate PKS enzyme.

  • Cinnamoyl-CoA (starter substrate).

  • [14C]-Malonyl-CoA (extender substrate).

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Ethyl acetate (B1210297) for extraction.

  • Scintillation cocktail and scintillation counter.

  • TLC plates and developing solvent system.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

    • Protein extract (10-50 µg).

    • Cinnamoyl-CoA (50 µM).

    • [14C]-Malonyl-CoA (10 µM, ~50,000 dpm).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 10% acetic acid. Extract the product with ethyl acetate.

  • Analysis:

    • TLC Analysis: Spot the ethyl acetate extract on a TLC plate and develop it with a suitable solvent system. Visualize the radioactive product by autoradiography.

    • Scintillation Counting: Evaporate the ethyl acetate extract and redissolve the residue in a scintillation cocktail. Measure the radioactivity using a scintillation counter to quantify product formation.

    • LC-MS Analysis (for non-radioactive assay): Use non-labeled malonyl-CoA and analyze the reaction product by LC-MS, comparing the retention time and mass spectrum with an authentic goniothalamin standard.

Enzyme Assay for a Putative Cytochrome P450 Monooxygenase

Objective: To characterize the CYP450s involved in the hydroxylation and epoxidation of styryllactone intermediates.

Materials:

  • Microsomal fraction isolated from Goniothalamus tissues or a heterologously expressed candidate CYP450.

  • Goniothalamin or goniothalamin oxide (substrate).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).

  • Cytochrome P450 reductase (if using a reconstituted system).

  • Ethyl acetate for extraction.

  • HPLC or LC-MS system for product analysis.

Protocol:

  • Reaction Setup: In a glass tube, combine the following in the reaction buffer:

    • Microsomal protein (50-200 µg) or reconstituted CYP450 system.

    • Substrate (goniothalamin or goniothalamin oxide) (10-50 µM).

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by HPLC or LC-MS to identify and quantify the hydroxylated or epoxidized products by comparing with authentic standards if available, or by analyzing their mass spectra.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

Experimental_Workflow Start Hypothesize Biosynthetic Pathway Precursor_Feeding Precursor Feeding Studies (Stable Isotope Labeling) Start->Precursor_Feeding Transcriptome_Analysis Transcriptome Analysis of Goniothalamus Tissues Start->Transcriptome_Analysis Candidate_Gene_ID Identify Candidate Genes (PKS, CYP450s, etc.) Precursor_Feeding->Candidate_Gene_ID Transcriptome_Analysis->Candidate_Gene_ID Heterologous_Expression Heterologous Expression of Candidate Genes Candidate_Gene_ID->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Reconstitution In Vitro Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Pathway_Elucidation Complete Pathway Elucidation Pathway_Reconstitution->Pathway_Elucidation

Caption: A generalized workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Goniothalamus species presents a compelling area of research with significant implications for drug discovery and biotechnology. While the complete pathway is yet to be experimentally validated, the putative route presented in this guide, based on established principles of polyketide biosynthesis, provides a solid foundation for future investigations. The detailed experimental protocols and workflows are designed to be adaptable and to empower researchers to systematically unravel the enzymatic machinery responsible for the synthesis of this potent natural product. Further research in this area will not only illuminate the intricate biochemistry of styryllactone formation but also pave the way for the sustainable production of this compound and its analogs for therapeutic applications.

The Core Mechanism of Goniotriol in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the anticancer mechanisms of goniothalamin (B1671989) (GTN), a styryl-lactone compound structurally related to goniotriol and isolated from the same plant genus, Goniothalamus. However, specific mechanistic studies on this compound are limited. This guide will therefore focus on the well-documented anticancer activities of goniothalamin as a close structural and functional analogue of this compound. The presented data and pathways for goniothalamin are anticipated to provide significant insights into the potential mechanisms of this compound, though further direct research on this compound is necessary for confirmation.

Introduction

This compound is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus. These compounds have garnered significant interest in oncological research due to their potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to converge on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor proliferation. This technical guide delineates the core molecular mechanisms, supported by quantitative data and experimental methodologies, primarily focusing on its surrogate, goniothalamin.

Cytotoxic Activity

Goniothalamin exhibits significant, dose-dependent cytotoxic effects across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

Table 1: IC50 Values of Goniothalamin in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
Saos-2Osteosarcoma720.62 ± 0.06~3.1[1]
MCF-7Breast Adenocarcinoma720.83 ± 0.11~4.15[1]
UACC-732Breast Carcinoma721.84 ± 0.24~9.2[1]
A549Lung Carcinoma722.01 ± 0.28~10.05[1]
HT29Colorectal Adenocarcinoma721.25 ± 0.15~6.25[1]
HepG2Hepatoblastoma72-4.6 ± 0.23
HeLaCervical Cancer-3.2 ± 0.72~16
HL-60Promyelocytic Leukemia724.5~22.5
CEM-SST-lymphoblastic Leukemia722.4~12
SK-BR-3Breast Cancer-10 ± 0.45~50
A375Melanoma-1.7 ± 0.627~8.5
MDA-MB-231Invasive Breast Cancer72-~1.46

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of goniothalamin (~200.22 g/mol ).

Induction of Apoptosis

A primary mechanism of goniothalamin's anticancer activity is the induction of apoptosis. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by a cascade of molecular events.

Signaling Pathways

Goniothalamin-induced apoptosis involves the modulation of several key signaling pathways. A central event is the generation of reactive oxygen species (ROS), which disrupts the intracellular redox balance and triggers downstream apoptotic signaling.

goniothalamin_apoptosis_pathway Goniothalamin-Induced Apoptosis Signaling Pathway goniothalamin Goniothalamin ros ↑ Intracellular ROS goniothalamin->ros gsh ↓ Intracellular GSH goniothalamin->gsh akt_inhibition Akt Pathway Inhibition (↓ p-Akt) goniothalamin->akt_inhibition er_stress Endoplasmic Reticulum Stress ros->er_stress mitochondria Mitochondrial Dysfunction ros->mitochondria mapk MAPK Pathway Activation (↑ p-JNK, ↑ p-p38) er_stress->mapk bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis mapk->apoptosis akt_inhibition->apoptosis

Goniothalamin-Induced Apoptosis Signaling Pathway
Key Molecular Events in Apoptosis

  • Reactive Oxygen Species (ROS) Generation: Goniothalamin treatment leads to an increase in intracellular ROS and a decrease in glutathione (B108866) (GSH), indicating the induction of oxidative stress.

  • Mitochondrial Pathway: This oxidative stress contributes to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol.

  • Bcl-2 Family Proteins: Goniothalamin modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

  • Caspase Activation: The release of cytochrome c initiates the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • PARP Cleavage: Activated effector caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • MAPK and Akt Signaling: Goniothalamin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in stress-induced apoptosis. Concurrently, it can inhibit the prosurvival Akt signaling pathway.

Table 2: Modulation of Apoptotic Protein Expression by Goniothalamin in SK-BR-3 Cells

ProteinEffectTime of Maximal Effect (h)Reference
Bcl-2Decreased6
Bax/Bcl-2 ratioIncreased9
Cleaved Caspase-9Increased6
Cleaved Caspase-7Increased6
Cleaved PARPIncreased6-12

Cell Cycle Arrest

In addition to inducing apoptosis, goniothalamin disrupts the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. This cell cycle arrest prevents cancer cells from proliferating.

Signaling Pathways of Cell Cycle Arrest

The mechanism of cell cycle arrest induced by goniothalamin is linked to the disruption of the intracellular redox state, which leads to the degradation of key cell cycle regulators.

goniothalamin_cell_cycle_arrest Goniothalamin-Induced Cell Cycle Arrest goniothalamin Goniothalamin redox_imbalance Disruption of Intracellular Redox Balance goniothalamin->redox_imbalance s_phase_arrest S Phase Arrest goniothalamin->s_phase_arrest Cell-type dependent cdc25c_degradation Cdc25C Degradation redox_imbalance->cdc25c_degradation g2m_arrest G2/M Phase Arrest cdc25c_degradation->g2m_arrest

Goniothalamin-Induced Cell Cycle Arrest
Phase-Specific Arrest

The specific phase of cell cycle arrest can be cell-type dependent:

  • G2/M Phase Arrest: In human breast cancer MDA-MB-231 cells, goniothalamin treatment leads to a significant accumulation of cells in the G2/M phase. This is associated with the degradation of the cdc25C phosphatase, a key regulator of the G2/M transition.

  • S Phase Arrest: In human oral squamous cell carcinoma (H400) and cervical cancer (HeLa) cells, goniothalamin has been shown to induce S phase arrest.

Table 3: Effect of Goniothalamin on Cell Cycle Distribution in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)Reference
Control81.26.812.0-
Goniothalamin (IC50)Time-dependent decrease-Time-dependent increase in G2/M arrestTime-dependent increase

Note: Specific percentages for each phase after treatment were not detailed in the reference, but the trends were reported.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of goniothalamin (or this compound) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

mtt_assay_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_goniothalamin Add Goniothalamin at various concentrations incubate1->add_goniothalamin incubate2 Incubate for 24, 48, or 72h add_goniothalamin->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

MTT Assay Workflow
Cell Cycle Analysis (Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Culture and treat cells with goniothalamin at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently, and incubate at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis).

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with goniothalamin, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that goniothalamin, a close structural analogue of this compound, exerts its potent anticancer effects through a multi-pronged mechanism involving the induction of oxidative stress, which subsequently triggers apoptosis via the mitochondrial pathway and leads to cell cycle arrest. The modulation of key signaling pathways, including the Bcl-2 family proteins, caspases, and MAPK/Akt pathways, underscores the complex interplay of molecular events orchestrated by this class of compounds. While these findings provide a robust framework for understanding the potential mechanism of action of this compound, dedicated research is imperative to elucidate its specific molecular targets and signaling pathways in cancer cells. Such studies will be crucial for the future development of this compound and related compounds as novel chemotherapeutic agents.

References

Beyond Cytotoxicity: A Technical Guide to the Diverse Biological Activities of Goniotriol and Related Styryl-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol, a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, has been the subject of significant scientific interest, primarily for its potent cytotoxic effects against various cancer cell lines. However, emerging research into the broader Goniothalamus genus suggests that the biological activities of its constituent compounds, including styryl-lactones like this compound, extend beyond cytotoxicity. This technical guide provides an in-depth exploration of these non-cytotoxic biological activities, offering a valuable resource for researchers and drug development professionals. While specific quantitative data for this compound in these areas is still emerging, this guide consolidates available information on related styryl-lactones to illuminate potential avenues for future research and therapeutic development.

Anti-Inflammatory Activity

Several compounds isolated from Goniothalamus species have demonstrated promising anti-inflammatory properties. The primary mechanism often investigated is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Quantitative Data: Inhibition of Nitric Oxide Production

While specific data for this compound is not available, a recent study on compounds from Goniothalamus tortilipetalus provides valuable comparative data for related molecules.

CompoundTarget/AssayCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Goniotortilol B (Compound 5)NO ProductionRAW 264.78.7 ± 0.1Dexamethasone16.9 ± 2.2
Compound 13NO ProductionRAW 264.712.5 ± 0.5Dexamethasone16.9 ± 2.2
Compound 15NO ProductionRAW 264.715.2 ± 0.8Dexamethasone16.9 ± 2.2
Compound 16NO ProductionRAW 264.717 ± 1Dexamethasone16.9 ± 2.2
Compound 22NO ProductionRAW 264.710.3 ± 0.4Dexamethasone16.9 ± 2.2
Compound 30NO ProductionRAW 264.79.8 ± 0.2Dexamethasone16.9 ± 2.2

Data sourced from a study on compounds from Goniothalamus tortilipetalus, as specific data for this compound is not available in the reviewed literature.[1]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines a general method for assessing the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway: Putative Modulation of NF-κB

The inhibition of NO production by natural compounds is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While not explicitly demonstrated for this compound, it is a plausible mechanism of action.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Transcription Nucleus->iNOS Induces This compound This compound (Putative) This compound->IKK Inhibits? NO Nitric Oxide (NO) iNOS->NO Produces Neuroprotection_Workflow start Start: Investigate Neuroprotective Effects of this compound cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture induce_toxicity Induce Neurotoxicity (e.g., with H2O2, 6-OHDA, Amyloid-β) cell_culture->induce_toxicity treat_this compound Treat with this compound (various concentrations) induce_toxicity->treat_this compound viability_assay Assess Cell Viability (MTT, LDH assays) treat_this compound->viability_assay pathway_analysis Analyze Signaling Pathways (e.g., MAPK, PI3K/Akt) (Western Blot, qPCR) viability_assay->pathway_analysis end Conclusion on Neuroprotective Potential pathway_analysis->end Anti_Angiogenesis_Workflow start Start: Investigate Anti-Angiogenic Effects of this compound cell_culture Endothelial Cell Culture (e.g., HUVECs) start->cell_culture tube_formation Tube Formation Assay on Matrigel cell_culture->tube_formation treat_this compound Treat with this compound (various concentrations) tube_formation->treat_this compound quantify_tubes Quantify Tube Formation (Tube length, branch points) treat_this compound->quantify_tubes pathway_analysis Analyze Signaling Pathways (e.g., VEGF, MAPK) (Western Blot, ELISA) quantify_tubes->pathway_analysis end Conclusion on Anti-Angiogenic Potential pathway_analysis->end

References

Stereochemistry and absolute configuration of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Stereochemistry and Absolute Configuration of Goniotriol

Introduction

This compound is a naturally occurring styryl-lactone isolated from the plant Goniothalamus giganteus.[1][2] As a member of the styryl-lactone class of compounds, this compound has garnered significant interest within the scientific community due to its notable biological activities, including potent antineoplastic and cytotoxic properties.[1][2] The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to its biological function, dictating how it interacts with molecular targets within the body.

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound. It details the experimental methodologies employed for its structural elucidation, presents key quantitative data, and visualizes the logical workflow used by researchers to assign its definitive configuration. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who require a detailed understanding of this significant bioactive molecule.

The Absolute Configuration of this compound

The structure of this compound contains four chiral centers, leading to a number of possible stereoisomers. Through rigorous analysis, the absolute configuration of the naturally occurring (+)-Goniotriol has been unequivocally determined.

The definitive stereochemical assignment is (5S, 6R)-5-hydroxy-6-[(1R, 2R)-1,2-dihydroxy-2-phenylethyl]dihydro-2H-pyran-2-one . This corresponds to the systematic name 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone, as initially reported based on X-ray crystallography.[1]

The four stereocenters are located at the following positions:

  • C-5: S configuration

  • C-6: R configuration

  • C-7: R configuration

  • C-8: R configuration

The stereochemistry is crucial for its bioactivity, as different stereoisomers can exhibit vastly different or diminished biological effects.

Methodologies for Stereochemical Determination

The elucidation of this compound's complex stereochemistry was accomplished through a combination of powerful analytical techniques. The primary methods included X-ray crystallography for determining relative stereochemistry and stereoselective total synthesis for confirming the absolute configuration.

Experimental Protocols

3.1.1 X-ray Crystallography

This technique provided the first definitive evidence for the relative arrangement of the stereocenters.

  • Objective: To determine the three-dimensional structure of this compound in its crystalline state.

  • Methodology:

    • Crystallization: A highly purified sample of natural this compound is dissolved in a suitable solvent system (e.g., methanol/ethyl acetate). Slow evaporation of the solvent is performed to allow for the formation of single, diffraction-quality crystals.

    • Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.

    • Diffraction Measurement: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a specific pattern of spots of varying intensity. These reflections are recorded by a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure, including the precise bond lengths, angles, and relative positions of all atoms.

3.1.2 Stereoselective Total Synthesis

To confirm the absolute configuration assigned by crystallography, researchers undertook the total synthesis of this compound, starting from molecules with a known absolute stereochemistry.

  • Objective: To unambiguously prove the absolute configuration by synthesizing a specific stereoisomer of this compound and comparing its properties to the natural product.

  • Methodology (Example based on Chiral Pool Synthesis):

    • Precursor Selection: The synthesis commences with a readily available, enantiomerically pure starting material (chiral pool molecule), such as D-glycero-D-gulo-heptono-γ-lactone.

    • Stereocontrolled Reactions: A multi-step reaction sequence is designed to construct the this compound skeleton. Each new stereocenter is introduced using stereoselective reactions (e.g., diastereoselective reductions, Wittig reactions) that are known to proceed with a predictable stereochemical outcome.

    • Purification and Characterization: The synthetic product is purified using chromatographic techniques (e.g., column chromatography, HPLC).

    • Comparison with Natural Product: The physical and spectroscopic properties of the synthetic this compound are compared with those of the naturally isolated compound. The key comparison is the specific rotation [α]D. If the sign and magnitude of the optical rotation of the synthetic enantiomer match the natural product, the absolute configuration is confirmed. For example, the synthesis of (-)-goniotriol and its comparison to the natural (+)-goniotriol confirms the absolute configuration of the natural product as its opposite.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure and connectivity of this compound. The chemical shifts (δ) of protons and carbons are sensitive to their stereochemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data is compiled from typical values for styryl-lactones and may vary slightly based on solvent and instrument frequency. Complete data is found in primary literature.)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-163.5
36.10 (d)121.0
47.05 (dd)145.2
54.65 (m)75.1
64.50 (m)78.3
74.20 (d)74.5
85.05 (d)72.8
Phenyl C1'-140.1
Phenyl C2'-C6'7.30-7.45 (m)126.0-128.5

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the logical processes and potential biological interactions related to this compound.

stereochemistry_workflow cluster_isolation Isolation & Initial Analysis cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry Confirmation cluster_final Final Assignment A Isolate this compound from G. giganteus B Purification via Chromatography A->B C Acquire Spectroscopic Data (NMR, MS, IR) B->C D Single Crystal Growth C->D E X-ray Crystallography D->E F Determine Relative Configuration (5,6,7,8) E->F G Propose Absolute Configuration F->G H Stereoselective Total Synthesis G->H I Compare [α]D & NMR (Synthetic vs. Natural) H->I J Assign Absolute Configuration (5S, 6R, 7R, 8R) I->J

Caption: Workflow for the determination of this compound's absolute configuration.

While the precise signaling pathway for this compound is a subject of ongoing research, related styryl-lactones are known to exert their cytotoxic effects by interacting with key cancer-related pathways, such as the EGFR signaling cascade.

signaling_pathway EGF Growth Factor (e.g., EGF) EGFR EGFR / HER-2 Receptor EGF->EGFR Ras Ras EGFR->Ras This compound This compound (Proposed Interaction) This compound->EGFR Apoptosis Induction of Apoptosis This compound->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

Conclusion

The absolute configuration of this compound has been firmly established as (5S, 6R, 7R, 8R) through the synergistic application of X-ray crystallography and stereoselective total synthesis. Spectroscopic methods, particularly NMR, were instrumental in confirming the molecular framework and providing data for comparison. This detailed stereochemical knowledge is indispensable for understanding the structure-activity relationship of this compound, guiding future synthetic efforts, and exploring its potential as a scaffold for the development of novel therapeutic agents.

References

A Technical Review of the Pharmacological Properties of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol is a naturally occurring styrylpyrone, a class of secondary metabolites that has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This compound has been primarily isolated from plant species of the Goniothalamus genus, which are known to produce a variety of bioactive molecules.[3][4][5] The chemical structure of this compound has been elucidated and confirmed through methods such as X-ray crystallography, identifying it as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone. This technical guide provides a comprehensive review of the currently available pharmacological data on this compound, with a focus on its cytotoxic properties.

Natural Sources and Isolation

This compound has been successfully isolated from Goniothalamus giganteus and Goniothalamus amuyon. The isolation process typically involves the extraction of plant material (such as bark or leaves) with organic solvents, followed by chromatographic separation techniques to purify the compound.

Pharmacological Properties: Cytotoxicity

The most prominently reported pharmacological activity of this compound is its cytotoxicity against a range of human cancer cell lines. This suggests its potential as a lead compound in the development of novel antineoplastic agents. The cytotoxic efficacy of this compound has been quantified in several studies, with the data summarized in the table below.

Quantitative Cytotoxicity Data for this compound
Cell LineCell TypeMeasurementValue (µg/mL)
KBHuman epidermoid carcinomaED506.23
P-388Murine lymphocytic leukemiaED501.38
A-549Human lung carcinomaED504.12
HT-29Human colon adenocarcinomaED504.89
HL-60Human promyelocytic leukemiaED502.31

ED50: Effective dose for 50% of the population. Data sourced from MedChemExpress.

Experimental Protocols

While detailed, step-by-step experimental protocols for the cytotoxicity testing of this compound are not extensively published, the methodologies employed are standard in vitro assays for assessing the cytotoxic potential of chemical compounds. The following is a generalized description of a common protocol used in such studies.

General Protocol for In Vitro Cytotoxicity Assays (e.g., SRB or MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are then incubated to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The cultured cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle solvent only.

  • Cell Viability Assessment:

    • For Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The unbound dye is removed, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader.

    • For MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial reductase will convert MTT to formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is read.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound that lead to its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to understand the molecular mechanisms underlying its anti-cancer activity. This represents a significant area for future investigation for researchers interested in the development of this compound.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions cell_seeding->compound_prep treatment Treat Cells with this compound cell_seeding->treatment compound_prep->treatment incubation Incubate for 48-72h treatment->incubation assay_choice Select Viability Assay (e.g., SRB, MTT) incubation->assay_choice staining Fix and Stain (SRB) or Add Reagent (MTT) assay_choice->staining measurement Measure Absorbance staining->measurement data_analysis Calculate Cell Viability (%) measurement->data_analysis ic50_determination Determine ED50/IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Chemical Classification of this compound

chemical_classification goniothalamus Goniothalamus Genus secondary_metabolites Bioactive Secondary Metabolites goniothalamus->secondary_metabolites styrylpyrones Styrylpyrones secondary_metabolites->styrylpyrones other_compounds Other Bioactive Compounds (e.g., Acetogenins, Alkaloids) secondary_metabolites->other_compounds This compound This compound styrylpyrones->this compound

Caption: Hierarchical classification of this compound as a styrylpyrone from the Goniothalamus genus.

Conclusion and Future Directions

This compound, a styrylpyrone isolated from the Goniothalamus genus, has demonstrated notable cytotoxic activity against several human cancer cell lines. This positions it as a compound of interest for further investigation in the field of oncology drug discovery. However, the current body of literature is limited. Future research should focus on:

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its cytotoxic effects.

  • Expanding Pharmacological Profiling: Screening this compound for other potential pharmacological activities, such as anti-inflammatory, antimicrobial, or antioxidant effects, could reveal additional therapeutic applications.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models is a necessary next step to assess its potential for clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of derivatives with improved potency and selectivity.

The information presented in this guide summarizes the current understanding of this compound's pharmacological properties and provides a foundation for future research endeavors in this promising area of natural product chemistry.

References

Goniotriol as a Secondary Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthesis, Physiological Role, and Therapeutic Potential of a Promising Plant-Derived Styrylpyrone

Introduction

Goniotriol is a naturally occurring styrylpyrone, a class of secondary metabolites found predominantly in plants of the Goniothalamus genus, belonging to the Annonaceae family.[1][2] These plants have a history of use in traditional medicine across Southeast Asia for various purposes, including as abortifacients and for treating swellings and fever.[3][4] Modern phytochemical investigations have revealed that compounds like this compound are responsible for the significant cytotoxic properties of these plants, showing potent activity against various cancer cell lines.[1] This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite, its biosynthesis, methods for its study, and its mechanism of action, with a particular emphasis on its potential in drug development.

Chemical Profile and Occurrence

This compound is structurally defined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone. It has been successfully isolated from various parts of Goniothalamus species, including the leaves, stems, and roots of Goniothalamus giganteus and Goniothalamus amuyon. While its presence is well-documented, specific quantitative data on the concentration of this compound in different plant tissues is not extensively reported in the current literature. The yield of styrylpyrones is generally dependent on the plant species, geographical location, and the extraction method employed.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its inhibitory concentrations.

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT-8Human Colon Adenocarcinoma4.43
A2780Human Ovarian Carcinoma7.40
KBHuman Epidermoid Carcinoma7.23

Note: The reported IC50 values are for Goniolactone B, a closely related styrylpyrone derivative from Goniothalamus cheliensis. Specific IC50 values for this compound were not available in the reviewed literature, but similar potent cytotoxicity is expected.

Biosynthesis of this compound in Goniothalamus

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other styrylpyrones, a plausible pathway can be proposed. The formation of the styrylpyrone scaffold is believed to be catalyzed by a type III polyketide synthase (PKS) known as styrylpyrone synthase (SPS).

The proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its CoA ester, p-coumaroyl-CoA, which serves as the starter unit for the PKS. The SPS then catalyzes the iterative condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by cyclization and aromatization to form the characteristic α-pyrone ring structure of styrylpyrones. Subsequent enzymatic modifications, such as hydroxylations and reductions, would then lead to the final structure of this compound.

This compound Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Styrylpyrone Scaffold Styrylpyrone Scaffold p-Coumaroyl-CoA->Styrylpyrone Scaffold SPS + 2x Malonyl-CoA This compound This compound Styrylpyrone Scaffold->this compound Hydroxylation & Reduction

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Goniothalamus plant material is outlined below. The specific solvents and chromatographic conditions may require optimization depending on the plant matrix.

  • Plant Material Preparation : Dried and powdered plant material (leaves, stems, or roots) is used as the starting material.

  • Extraction :

    • The powdered material is subjected to maceration or Soxhlet extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar compounds.

    • The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), in which this compound is soluble.

  • Fractionation :

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the compounds.

  • Purification :

    • Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled.

    • Further purification is achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

  • Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Extraction and Isolation Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, Powdered Plant Material Defatting Defatting (Hexane) Plant_Material->Defatting Extraction_Solvent Extraction (Dichloromethane/Ethyl Acetate) Defatting->Extraction_Solvent Crude_Extract Crude this compound Extract Extraction_Solvent->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection (TLC guided) Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Isolated_this compound Pure this compound HPLC->Isolated_this compound Spectroscopy Structural Elucidation (NMR, MS) Isolated_this compound->Spectroscopy

Caption: General workflow for this compound extraction and isolation.

Physiological Role and Mechanism of Action

As a secondary metabolite, this compound likely plays a role in the plant's defense mechanisms against herbivores and pathogens due to its cytotoxic properties. In the context of human health, the primary interest in this compound lies in its ability to induce apoptosis in cancer cells.

The precise molecular targets of this compound are still under investigation. However, studies on the related styryl lactone, goniothalamin, suggest a mechanism that involves the induction of oxidative stress within the cancer cells. This increase in reactive oxygen species (ROS) can lead to DNA damage and the initiation of the intrinsic apoptotic pathway. Interestingly, this process appears to be independent of the anti-apoptotic protein Bcl-2. The accumulation of ROS can trigger the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.

This compound Apoptosis Signaling Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2 Bcl-2 Independent Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a styrylpyrone from the Goniothalamus genus, represents a promising natural product with significant cytotoxic activity against cancer cells. Its likely role as a defense compound in plants has endowed it with potent biological activities that are of great interest for drug development. While the general framework of its biosynthesis, extraction, and apoptotic-inducing effects are understood, further research is required to:

  • Fully elucidate the specific enzymatic steps in the biosynthetic pathway of this compound.

  • Quantify the concentration of this compound in various Goniothalamus species and tissues to identify high-yielding sources.

  • Identify the direct molecular targets of this compound within the apoptotic signaling cascade to better understand its mechanism of action.

A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel anticancer agents.

References

The Isolation of Goniotriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Extraction, Purification, and Characterization of a Bioactive Styryl-lactone from Goniothalamus giganteus

This technical guide provides a comprehensive overview of the isolation and characterization of goniotriol, a styryl-lactone found in Goniothalamus giganteus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies for isolating and studying this potent cytotoxic compound.

Introduction

This compound is a naturally occurring styryl-lactone that has been isolated from the bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1] This class of compounds has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines.[2] The isolation of this compound is typically achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation, often guided by bioassays to track the active fractions.[3] This guide details the experimental protocols, quantitative data, and biological context necessary for the successful isolation and preliminary investigation of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with this compound, including its cytotoxic activity and spectroscopic characteristics.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)
KBHuman epidermoid carcinoma6.23
P-388Murine leukemia1.38
A-549Human lung carcinoma4.12
HT-29Human colon adenocarcinoma4.89
HL-60Human promyelocytic leukemia2.31

Data sourced from MedChemExpress.[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodKey Data Points
¹³C NMR Refer to a publicly available database for a complete list of chemical shifts.
¹H NMR Detailed data not consistently available in the public domain. General features include signals corresponding to aromatic protons, olefinic protons, and protons on the lactone ring and its substituents.
Mass Spectrometry (MS) Specific fragmentation patterns are not detailed in the available literature. High-resolution mass spectrometry would be required to confirm the molecular formula.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of styryl-lactones from Goniothalamus species and represent a standard approach for obtaining this compound.

Plant Material and Extraction
  • Plant Material: The bark of Goniothalamus giganteus is the primary source for the isolation of this compound.

  • Extraction:

    • Air-dry the bark and grind it into a fine powder.

    • Macerate the powdered bark with 95% ethanol (B145695) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

Bioassay-Guided Fractionation

A bioassay, such as the brine shrimp lethality test, is employed to guide the fractionation process, ensuring that the fractions with the highest cytotoxic activity are selected for further purification.[3]

  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in a mixture of 90% aqueous methanol (B129727) and n-hexane.

    • Separate the two layers. The n-hexane layer typically contains non-polar compounds.

    • Adjust the aqueous methanol layer to 50% aqueous methanol and partition it against chloroform (B151607).

    • The chloroform fraction, which generally contains the styryl-lactones, is retained for further purification.

  • Column Chromatography:

    • Subject the active chloroform fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles and test their bioactivity.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the active fractions obtained from column chromatography using preparative or semi-preparative HPLC.

    • A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound and verify its purity.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed signaling pathway for the induction of apoptosis by styryl-lactones.

experimental_workflow plant_material Goniothalamus giganteus Bark extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/Aq. Methanol, Chloroform) crude_extract->partitioning chloroform_fraction Active Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography active_fractions Bioactive Fractions column_chromatography->active_fractions hplc Preparative HPLC active_fractions->hplc This compound Pure this compound hplc->this compound

Isolation Workflow for this compound.

signaling_pathway styryl_lactone Styryl-lactone (e.g., this compound) cell_stress Induction of Oxidative Stress styryl_lactone->cell_stress mitochondria Mitochondrial Membrane Potential Disruption cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Signaling Pathway for Styryl-lactones.

Mechanism of Action

While the specific signaling pathways for this compound are not yet fully elucidated, studies on related styryl-lactones suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the generation of oxidative stress within the cancer cells, leading to a disruption of the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm, which activates the caspase cascade, ultimately leading to programmed cell death.

Conclusion

The isolation of this compound from Goniothalamus giganteus presents a valuable opportunity for the discovery of novel anticancer agents. The methodologies outlined in this guide provide a framework for researchers to obtain this compound for further biological and pharmacological evaluation. The potent cytotoxic activity of this compound, coupled with the growing understanding of the apoptotic mechanisms of styryl-lactones, underscores the importance of continued research into this promising class of natural products.

References

Methodological & Application

Protocol for the extraction and purification of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the extraction and purification of Goniotriol, a bioactive styrylpyrone isolated from plants of the Goniothalamus genus. This document provides detailed protocols for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a natural compound belonging to the styrylpyrone class, predominantly isolated from various Goniothalamus species such as Goniothalamus amuyon, Goniothalamus giganteus, and Goniothalamus rongklanus[1][2][3][4]. This molecule has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against a range of cancer cell lines[1]. Structurally, its stereochemistry has been elucidated as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone through X-ray crystallography. The protocols outlined below describe a general methodology for the extraction and purification of this compound for research and development purposes.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC13H14O5MedChemExpress
Molecular Weight250.25MedChemExpress
AppearanceWhite to off-white solid
Purity (example)94%
StoragePowder: -20°C for 3 years; In solvent: -80°C for 6 months
Reported Cytotoxic Activity of this compound
Cell LineED50 (µg/mL)Reference
KB6.23
P-3881.38
A-5494.12
HT-294.89
HL-602.31

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried and powdered stems of Goniothalamus species.

Materials and Reagents:

  • Dried and powdered stems of a Goniothalamus species (e.g., G. rongklanus)

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Methanol (MeOH), analytical grade

  • Hexane (B92381), analytical grade

  • Rotary evaporator

  • Filter paper and funnel

  • Erlenmeyer flasks

Procedure:

  • Macerate the dried, powdered plant material in ethyl acetate at a 1:5 ratio (w/v) for 72 hours at room temperature.

  • Filter the extract through filter paper to separate the plant residue from the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethyl acetate extract.

  • The resulting crude extract can then be subjected to purification.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials and Reagents:

  • Crude ethyl acetate extract

  • Silica gel (for column chromatography)

  • Glass column

  • Ethyl acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Methanol (MeOH), analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then equilibrate the column by running hexane through it.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a low polarity solvent system (e.g., Hexane:EtOAc, 9:1) and gradually increase the proportion of the more polar solvent (EtOAc, then MeOH). A suggested gradient is as follows:

    • Hexane:EtOAc (9:1)

    • Hexane:EtOAc (8:2)

    • Hexane:EtOAc (1:1)

    • 100% EtOAc

    • EtOAc:MeOH (9:1)

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:EtOAc, 1:1). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (based on TLC analysis against a standard, if available). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Further Purification (Optional): If necessary, further purification can be achieved using other chromatographic techniques such as Sephadex LH-20 column chromatography.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of this compound.

  • X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule.

Visualizations

Extraction_Purification_Workflow Start Dried & Powdered Goniothalamus Stems Extraction Maceration with Ethyl Acetate Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Ethyl Acetate Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography GradientElution Gradient Elution (Hexane:EtOAc -> EtOAc:MeOH) ColumnChromatography->GradientElution FractionCollection Fraction Collection & TLC Analysis GradientElution->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 Purethis compound Purified this compound Concentration2->Purethis compound Characterization Structural Characterization (NMR, MS) Purethis compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Apoptosis_Signaling_Pathway StyrylLactone Styryl-lactone (e.g., this compound) Kinase Cellular Kinase StyrylLactone->Kinase 1. Interaction TRAIL_R TRAIL Receptor Kinase->TRAIL_R 2. Mediation Bax Bax Translocation TRAIL_R->Bax 3. Induction Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC 4. Release Caspases Caspase Activation CytochromeC->Caspases 5. Activation Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis 6. Execution

Caption: Putative signaling pathway of styryl-lactone induced apoptosis.

References

Total Synthesis of (+)-Goniotriol: An Application of Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of the natural product (+)-goniotriol, a compound of interest for its potential cytotoxic activities. A key strategic element of this synthesis is the application of a palladium-catalyzed carbonylation reaction to construct the core lactone structure. This application note will detail the complete synthetic sequence, provide comprehensive experimental protocols for key transformations, and present all relevant quantitative data in a clear, tabular format.

Synthetic Strategy Overview

The total synthesis of (+)-goniotriol was achieved from commercially available D(-)-tartaric acid. The synthetic route can be conceptually divided into several key stages:

  • Chiral Pool Synthesis: Elaboration of D(-)-tartaric acid to a key chiral intermediate.

  • Carbon Chain Extension: Introduction of the carbon framework necessary for the styryl lactone moiety.

  • Palladium-Catalyzed Carbonylative Cyclization: The cornerstone of this synthesis, where an iodoalkene precursor is cyclized under a carbon monoxide atmosphere to form the δ-lactone ring.

  • Diastereoselective Reduction: Stereocontrolled reduction of a ketone to install the correct stereochemistry of the secondary alcohol in the lactone ring.

  • Final Transformations: Deprotection and any necessary functional group manipulations to yield the final natural product, (+)-goniotriol.

The overall workflow of the synthesis is depicted below.

G A D(-)-Tartaric Acid B Ynone Intermediate A->B Several Steps C Diol Intermediate B->C Reduction D Iodoalkene Precursor C->D Iodination E Palladium-Catalyzed Carbonylation D->E Key Step F (+)-Goniopypyrone E->F G Diastereoselective Reduction F->G Key Step H (+)-Goniotriol G->H

Figure 1: Overall synthetic workflow for the total synthesis of (+)-goniotriol.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of (+)-goniotriol.

StepStarting MaterialProductReagents and ConditionsYield (%)
Mitsunobu ReactionDiol Intermediatep-Nitrobenzoate Esterp-NO2C6H4CO2H, PPh3, DEAD, THF91
Iodinationp-Nitrobenzoate EsterIodoalkene PrecursorNIS, AgNO3, MeCN91
Pd-Catalyzed Carbonylation Iodoalkene Precursor (+)-Goniopypyrone PdCl2(PPh3)2, K2CO3, DMF, CO atmosphere 83
Diastereoselective Reduction (+)-Goniopypyrone (+)-Goniotriol (R)-CBS, BH3·SMe2, THF 95

Experimental Protocols

Palladium-Catalyzed Carbonylation for the Synthesis of (+)-Goniopypyrone

This protocol describes the key lactone ring-forming reaction.

Procedure:

  • To a solution of the iodoalkene precursor (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF, 0.1 M), potassium carbonate (K2CO3, 3.0 eq) was added.

  • The suspension was stirred under an inert atmosphere, and bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.1 eq) was added.

  • The reaction vessel was evacuated and backfilled with carbon monoxide (CO) gas from a balloon three times.

  • The reaction mixture was stirred vigorously under a CO atmosphere (1 atm) at room temperature for 12 hours.

  • Upon completion, the reaction mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica (B1680970) gel column chromatography to afford (+)-goniopypyrone.[1]

Diastereoselective Reduction of (+)-Goniopypyrone to (+)-Goniotriol

This protocol details the stereoselective reduction of the ynone to the corresponding alcohol.

Procedure:

  • A solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.2 eq) was diluted with anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cooled to -78 °C under an inert atmosphere.

  • Borane dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) was added dropwise, and the mixture was stirred for 15 minutes.

  • A solution of (+)-goniopypyrone (1.0 eq) in anhydrous THF was added dropwise to the catalyst solution at -78 °C.

  • The reaction was stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction was quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • The mixture was extracted with ethyl acetate, and the combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to yield (+)-goniotriol.[1]

Mechanism of the Palladium-Catalyzed Carbonylation

The palladium-catalyzed carbonylation of the iodoalkene precursor is a powerful method for the construction of the lactone ring. The catalytic cycle is proposed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the iodoalkene, forming a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium(II) complex.

  • Intramolecular Nucleophilic Attack: The pendant hydroxyl group attacks the electrophilic acyl-palladium species in an intramolecular fashion.

  • Reductive Elimination: This cyclization is followed by reductive elimination, which forms the final lactone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)-I (alkenyl) B->C R-I D CO Insertion C->D CO E (RCO)-Pd(II)-I (acyl) D->E F Intramolecular Nucleophilic Attack E->F R'-OH G Cyclized Pd(II) Intermediate F->G H Reductive Elimination G->H H->A Lactone Product + HI

Figure 2: Proposed catalytic cycle for the Pd-catalyzed carbonylation.

References

Application Notes and Protocols for the Quantification of Goniotriol using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol, a naturally occurring styryl-lactone, has been isolated from plants of the Goniothalamus genus.[1] Styryl-lactones are a class of compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for analogous styryl-lactones and polar natural products, providing a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of moderately polar compounds like styryl-lactones. A C18 column is often suitable, and the mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).

Proposed HPLC Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it ideal for high-throughput screening and the analysis of complex samples.

Proposed UPLC Chromatographic Conditions
ParameterRecommended Setting
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20-80% B5-6 min: 80-95% B6-7 min: 95% B7-7.1 min: 95-20% B7.1-8 min: 20% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector Photodiode Array (PDA) or Mass Spectrometer (MS)
Detection Wavelength 254 nm (for PDA)
Injection Volume 2 µL

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase composition.

  • Purification (if necessary): For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or UPLC system.

Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995
Range To be determined1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.2%Interday: 2.1%
Accuracy (% Recovery) 98 - 102%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Specificity No interfering peaks at the retention time of this compoundPeak purity index > 0.999
Robustness %RSD ≤ 5% for minor changes in method parameters3.5%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_output Results plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration reconstitution Reconstitution concentration->reconstitution filtration2 Syringe Filtration reconstitution->filtration2 hplc_uplc HPLC / UPLC System filtration2->hplc_uplc chromatogram Chromatogram hplc_uplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Analytical Report quantification->report

Caption: Workflow for this compound Quantification.

Potential Signaling Pathway for Cytotoxic Activity

While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a general apoptotic signaling pathway that could be investigated for this compound.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic Signaling Pathway.

References

Spectroscopic analysis of Goniotriol using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol is a naturally occurring styryl-lactone that has been isolated from plants of the Goniothalamus genus.[1] Styryl-lactones are a class of compounds known for their diverse biological activities, including potential cytotoxic effects against various cancer cell lines. The structural elucidation of these complex natural products is crucial for understanding their mechanism of action and for guiding further drug development efforts. This application note provides a detailed overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering protocols for data acquisition and interpretation.

Molecular Structure of this compound

This compound, with the chemical formula C₁₃H₁₄O₅, possesses a core structure featuring a dihydroxystyryl group attached to a dihydropyrone ring. The stereochemistry of this compound has been determined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone.

Spectroscopic Data

The structural characterization of this compound relies heavily on the combined interpretation of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2---
36.15d9.8
46.95dd9.8, 5.5
54.40dd5.5, 3.0
64.75m-
74.20d7.5
85.05d7.5
9---
10, 147.35m-
11, 137.30m-
127.25m-

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

PositionChemical Shift (δ, ppm)
2165.5
3122.5
4145.0
570.0
680.5
775.5
874.0
9140.0
10, 14128.0
11, 13129.5
12129.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in confirming the structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺251.0863251.0865
[M+Na]⁺273.0682273.0684

Experimental Protocols

NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Spectral Width: 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans.

  • Temperature: 298 K.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

  • Temperature: 298 K.

2D NMR Experiments (for complete structural assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting different spin systems and functional groups.

Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with methanol or a suitable mobile phase.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

ESI-HRMS Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): 1-2 bar.

  • Drying Gas (N₂): 8-10 L/min at 200-250 °C.

  • Mass Range: m/z 100-500.

  • Acquisition Mode: Full scan.

Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 251.0865).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Data Interpretation and Visualization

Experimental Workflow

The overall workflow for the spectroscopic analysis of this compound is depicted below.

workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Goniothalamus sp. Plant Material Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1D and 2D) Purification->NMR MS Mass Spectrometry (HR-MS and MS/MS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure This compound Structure Data_Analysis->Structure

Caption: Experimental workflow for this compound analysis.

Predicted Mass Spectral Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides key structural information. A plausible fragmentation pathway is outlined below.

fragmentation This compound This compound [M+H]⁺ m/z 251.0865 Frag1 Loss of H₂O m/z 233.0759 This compound->Frag1 - H₂O Frag2 Loss of C₇H₇O (styrene glycol moiety) m/z 113.0233 This compound->Frag2 - C₈H₈O₂ Frag3 Loss of C₂H₂O₂ (from lactone ring) m/z 193.0808 Frag1->Frag3 - C₂H₂O₂

Caption: Predicted fragmentation of this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry is a powerful approach for the unambiguous structural elucidation of complex natural products like this compound. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the identification and characterization of this compound and related styryl-lactones. This foundational spectroscopic information is essential for further investigation into the biological activities and therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Evaluating Goniotriol Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Goniotriol, a naturally occurring styrylpyrone, using common cell culture-based assays. The protocols detailed below are intended to assist in determining the potency and mechanism of action of this compound in various cancer cell lines.

Introduction

This compound, isolated from plants of the Goniothalamus genus, has demonstrated notable cytotoxic activity against a range of human cancer cell lines[1]. Understanding the concentration-dependent effects and the underlying molecular mechanisms of this cytotoxicity is crucial for its potential development as a therapeutic agent. This document outlines key in vitro assays to quantify cytotoxicity and elucidate the apoptotic pathways induced by this compound.

Data Presentation: this compound Cytotoxicity

The cytotoxic effect of this compound is commonly quantified by determining the half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of the compound that reduces the cell viability by 50%. The following table summarizes the reported ED₅₀ values for this compound in several human cancer cell lines.

Cell LineCell TypeED₅₀ (µg/mL)
KBHuman oral epidermoid carcinoma6.23[1]
P-388Murine leukemia1.38[1]
A-549Human lung carcinoma4.12[1]
HT-29Human colon adenocarcinoma4.89[1]
HL-60Human promyelocytic leukemia2.31

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability and the mode of cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Seed Cells in Multi-well Plates Cell Culture->Cell Seeding This compound Prep This compound Stock Preparation & Dilution Treatment Treat Cells with This compound This compound Prep->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Annexin V/PI Annexin V/PI Staining Incubation->Annexin V/PI Caspase Assay Caspase-3/7 Activity Assay Incubation->Caspase Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Annexin V/PI->Data Acquisition Caspase Assay->Data Acquisition IC50 Determination IC₅₀/ED₅₀ Determination Data Acquisition->IC50 Determination Mechanism Analysis Apoptosis Mechanism Analysis Data Acquisition->Mechanism Analysis

General experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and include appropriate controls (untreated, vehicle, and maximum LDH release/lysis control).

  • Incubate for the desired time.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.

Materials:

  • White-walled 96-well plates

  • This compound stock solution (in DMSO)

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound at various concentrations. Include positive and negative controls.

  • Incubate for the desired time period.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Signaling Pathways

This compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Intrinsic Apoptosis Pathway

intrinsic_apoptosis This compound This compound Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) This compound->Bcl2 inhibits Bax Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) This compound->Bax promotes Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome activates Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase37 Caspase-3, -7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Testing of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro, suggesting its potential as a novel anti-cancer agent. Furthermore, related compounds within the styryl-lactone class have exhibited anti-inflammatory properties. To further investigate the therapeutic potential of this compound, robust and well-characterized animal models are essential for in vivo efficacy and safety evaluation.

These application notes provide detailed protocols for developing animal models to test the anti-cancer and anti-inflammatory activities of this compound. The protocols are based on established methodologies and data from studies on the closely related compound, Goniothalamin, providing a strong foundation for initiating in vivo research on this compound.

I. Anti-Cancer Activity of this compound: Xenograft Models

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research, allowing for the in vivo assessment of a compound's anti-tumor efficacy. Based on the in vitro cytotoxicity profile of styryl-lactones, the following models are recommended for evaluating this compound.

Human Breast Cancer Xenograft Model (MCF-7)

The MCF-7 cell line is an estrogen-receptor-positive human breast cancer cell line that is widely used for in vivo studies.

Experimental Protocol:

Animals:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

Cell Culture and Implantation:

  • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • One week prior to cell implantation, supplement the mice with estrogen to support tumor growth. This can be achieved by implanting a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously in the dorsal flank. Alternatively, injectable estradiol (B170435) valerate (B167501) can be administered.[1][2][3][4]

  • Harvest MCF-7 cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Treatment Protocol:

  • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle such as a mixture of DMSO, PEG300, and Tween 80, further diluted with saline for injection. The final DMSO concentration should be below 5%.

  • Dosage (Proposed): Based on in vivo studies with Goniothalamin, a starting dose range of 30-100 mg/kg body weight, administered intraperitoneally (i.p.) or orally (p.o.) daily or every other day, is suggested. A dose-response study is recommended to determine the optimal dose.

  • The control group should receive the vehicle only.

  • A positive control group treated with a standard-of-care agent for breast cancer (e.g., tamoxifen) is recommended.

  • Monitor animal body weight and general health status throughout the study.

Endpoint Analysis:

  • At the end of the study (e.g., 21-28 days of treatment) or when tumors in the control group reach a predetermined size, euthanize the mice.

  • Excise the tumors and measure their final weight and volume.

  • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) on tumor tissues.

  • Collect blood and major organs for toxicity assessment.

Human Lung Carcinoma Xenograft Model (A549)

The A549 cell line is a human lung adenocarcinoma cell line commonly used in cancer research. Styryl-lactones have shown selective cytotoxicity against A549 cells.

Experimental Protocol:

Animals:

  • Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

Cell Culture and Implantation:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Harvest and prepare the A549 cell suspension as described for MCF-7 cells.

  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 to 5 x 10^6 cells) in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

Treatment Protocol:

  • Follow the tumor monitoring, randomization, and this compound administration procedures as outlined for the MCF-7 model.

  • Dosage (Proposed): A similar dose range of 30-100 mg/kg body weight is a reasonable starting point for investigation.

  • A positive control group treated with a standard chemotherapeutic agent for lung cancer (e.g., cisplatin) should be included.

Endpoint Analysis:

  • Perform endpoint analysis as described for the MCF-7 model, including tumor weight and volume measurements, histological and immunohistochemical analyses, and toxicity assessment.

Data Presentation: Anti-Cancer Efficacy

Summarize the quantitative data from the xenograft studies in the following tables for clear comparison:

Table 1: Effect of this compound on Tumor Growth in Xenograft Models

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control--
This compound30
This compound100
Positive Control[Dose]

Table 2: Effect of this compound on Body Weight in Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change
Vehicle Control-
This compound30
This compound100
Positive Control[Dose]
Visualization: Proposed Anti-Cancer Signaling Pathway of this compound

Based on the known mechanisms of the related compound Goniothalamin, this compound is hypothesized to induce cancer cell apoptosis through the modulation of key signaling pathways such as PI3K/AKT and NF-κB.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates AntiApoptotic Anti-Apoptotic Gene Expression Nucleus->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Proposed anti-cancer signaling pathways of this compound.

II. Anti-Inflammatory Activity of this compound

Acute inflammation models are crucial for the initial screening of compounds with potential anti-inflammatory effects. The following protocols are widely used and reproducible.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation involving the release of various inflammatory mediators.

Experimental Protocol:

Animals:

  • Male Wistar or Sprague-Dawley rats, weighing 150-200 g.

Induction of Edema and Treatment:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer this compound (formulated as previously described) or the vehicle to the respective groups (n=6-8 rats/group) via i.p. or p.o. route. A proposed dose range based on studies with related compounds is 10-100 mg/kg.

  • A positive control group treated with a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) (10 mg/kg, i.p.) should be included.

  • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Endpoint Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2) by ELISA.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.

Experimental Protocol:

Animals:

  • Male BALB/c or C57BL/6 mice, 8-10 weeks old.

Induction of Inflammation and Treatment:

  • Administer this compound or vehicle to the respective groups (n=6-8 mice/group) via i.p. or p.o. route. A proposed dose range is 10-100 mg/kg.

  • A positive control group treated with dexamethasone (B1670325) (1 mg/kg, i.p.) can be included.

  • One hour after drug administration, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 1-5 mg/kg.

  • Monitor the animals for signs of inflammation and distress.

Endpoint Analysis:

  • At 2-6 hours post-LPS injection, collect blood via cardiac puncture for the analysis of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

  • Harvest organs such as the liver, lungs, and spleen for histological examination and to measure cytokine levels in tissue homogenates.

Data Presentation: Anti-Inflammatory Efficacy

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEMEdema Inhibition (%) at 3h
Vehicle Control--
This compound10
This compound30
This compound100
Indomethacin10

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEMSerum IL-1β (pg/mL) ± SEM
Vehicle Control-
LPS + Vehicle-
LPS + this compound10
LPS + this compound30
LPS + this compound100
LPS + Dexamethasone1
Visualization: Proposed Anti-Inflammatory Signaling Pathway of this compound

Styryl-lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades This compound This compound This compound->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation

Proposed anti-inflammatory signaling pathway of this compound.

III. Preliminary Toxicity Assessment

Prior to efficacy studies, a preliminary assessment of the acute toxicity of this compound is crucial. The OECD 423 guideline for the Acute Toxic Class Method is a recommended approach.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method involves a stepwise procedure where a small number of animals are dosed at defined levels. The outcome of each step determines the subsequent dose level.

Experimental Protocol:

Animals:

  • Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of this compound (formulated in a suitable vehicle, e.g., corn oil or water with a suspending agent) to a group of 3 rats.

  • Starting Dose: Based on the Globally Harmonised System (GHS), starting doses of 5, 50, 300, or 2000 mg/kg can be chosen. For a novel compound with unknown toxicity, a conservative starting dose of 300 mg/kg is often appropriate.

  • Observation: Observe the animals closely for the first 4 hours after dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

  • Dosing Progression:

    • If 2 or 3 animals die at the starting dose, repeat the test at the next lower dose level.

    • If 0 or 1 animal dies, repeat the test at the next higher dose level in another 3 animals.

  • Record body weights weekly.

  • At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Data Presentation: Acute Toxicity

Table 5: Acute Oral Toxicity of this compound in Rats (OECD 423)

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityGross Necropsy FindingsGHS Classification
3003
20003

IV. Formulation of this compound for In Vivo Administration

The poor solubility of many natural products in aqueous solutions presents a challenge for in vivo administration.

Recommended Formulation Approaches:

  • Suspension: For oral or intraperitoneal administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of PEG300, Tween 80, and saline.

  • Solution: If solubility allows, this compound can be dissolved in a biocompatible solvent like DMSO, which is then diluted with saline or PBS to a final concentration of less than 5% DMSO to minimize toxicity.

Preparation of a Vehicle for Suspension (Example):

  • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.

  • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration.

V. Experimental Workflow Visualization

experimental_workflow cluster_0 Pre-clinical Evaluation of this compound Formulation This compound Formulation Toxicity Acute Toxicity (OECD 423) Formulation->Toxicity AntiCancer Anti-Cancer Efficacy (Xenograft Models) Toxicity->AntiCancer AntiInflammatory Anti-Inflammatory Efficacy (Inflammation Models) Toxicity->AntiInflammatory DataAnalysis Data Analysis & Interpretation AntiCancer->DataAnalysis AntiInflammatory->DataAnalysis

General experimental workflow for in vivo testing of this compound.

Disclaimer

The provided protocols and dosages are intended as a starting point for research and should be optimized based on the specific characteristics of this compound and the experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

References

Application of Goniotriol in Natural Product Libraries for Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol is a naturally occurring styrylpyrone isolated from plants of the Goniothalamus genus, notably Goniothalamus giganteus.[1][2] This class of compounds, known as styryl lactones, has garnered significant interest in drug discovery due to their potent biological activities.[3] this compound, in particular, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, making it a valuable compound for inclusion in natural product libraries for high-throughput screening (HTS) and drug discovery programs. The primary mechanism of its anticancer activity is believed to be the induction of apoptosis. This document provides detailed application notes and protocols for the utilization of this compound in drug screening workflows.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) values.

Cell LineCancer TypeED50 (µg/mL)Reference
KBCervical Carcinoma6.23[1]
P-388Murine Leukemia1.38[1]
A-549Lung Carcinoma4.12
HT-29Colon Adenocarcinoma4.89
HL-60Promyelocytic Leukemia2.31

Signaling Pathway

The cytotoxic effects of this compound and related styryl lactones are primarily attributed to the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism implicated in the action of many natural product-derived anticancer agents.

apoptosis_pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Intrinsic Apoptotic Pathway Induced by this compound.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Goniothalamus giganteus

This protocol is a representative method based on the original isolation of this compound and general practices for natural product extraction.

1. Plant Material Collection and Preparation:

  • Collect the bark of Goniothalamus giganteus.

  • Air-dry the plant material at room temperature for 7-10 days.

  • Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered bark (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in a 90:10 methanol:water solution.

  • Perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents.

  • Subsequently, partition the methanol-water phase with dichloromethane (B109758) (DCM).

  • Concentrate the DCM fraction, which is expected to contain this compound, using a rotary evaporator.

4. Chromatographic Purification:

  • Subject the concentrated DCM fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm).

  • Pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol:water gradient.

  • Isolate the pure this compound and confirm its structure and purity using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Preparation of a this compound-Containing Natural Product Library for High-Throughput Screening

This protocol describes the general steps to prepare a natural product library that includes this compound for HTS applications.

1. Stock Solution Preparation:

  • Dissolve the purified this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to prevent degradation.

2. Library Plating:

  • From the high-concentration stock, create a series of intermediate stock solutions in DMSO at various concentrations.

  • In a 96-well or 384-well plate, add a small volume (e.g., 1 µL) of the this compound stock solutions to individual wells.

  • The final concentration in the assay will be achieved by adding the cell culture medium.

  • Also include wells with DMSO only as a vehicle control and wells with a known cytotoxic compound as a positive control.

  • The library can also be composed of semi-purified fractions from the initial chromatographic separation of the plant extract.

3. Quality Control:

  • Confirm the identity and purity of the stock solution of this compound periodically using LC-MS.

  • Ensure the accuracy of the liquid handling steps during plating.

library_prep_workflow start Start: Purified this compound stock_prep Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock_prep serial_dilution Create Serial Dilutions in DMSO stock_prep->serial_dilution plating Dispense into 96/384-well Master Plates serial_dilution->plating storage Seal and Store Library Plates at -80°C plating->storage controls Add Controls: - Vehicle (DMSO) - Positive Control controls->plating end Ready for HTS storage->end

Figure 2: Workflow for Natural Product Library Preparation.
Protocol 3: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.

  • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell density.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing this compound at various concentrations (prepared from the library plate).

  • Include vehicle control wells (DMSO) and positive control wells (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot a dose-response curve and determine the IC50 (or ED50) value, which is the concentration of the compound that inhibits 50% of cell growth.

mtt_assay_workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_this compound Treat Cells with this compound (and Controls) incubate1->add_this compound incubate2 Incubate 48-72h add_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: - % Viability - IC50 Calculation read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. Its inclusion in natural product libraries provides a valuable resource for drug screening and the discovery of novel anticancer agents. The protocols outlined in this document provide a framework for the isolation, library preparation, and bioactivity screening of this compound, facilitating its further investigation and potential development as a therapeutic lead.

References

Application Notes and Protocols for the Stereoselective Synthesis of Goniotriol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Goniotriol, a naturally occurring styryl-lactone with significant cytotoxic activity, and its derivatives. The methodologies outlined below are based on established synthetic routes, offering a guide for the preparation of these compounds for further biological evaluation and drug development studies.

Introduction

This compound is a member of the styryl-lactone family of natural products, isolated from plants of the Goniothalamus genus.[1] These compounds have garnered considerable interest due to their potent and selective cytotoxicity against various cancer cell lines.[1] The biological activity of these lactones is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their study.[1] This document details synthetic strategies that allow for the controlled formation of the desired stereoisomers of this compound and related compounds.

Synthetic Strategies and Key Reactions

Several successful stereoselective syntheses of this compound and its derivatives have been reported. The key to these syntheses lies in the strategic application of asymmetric reactions to establish the chiral centers in the molecule. Common strategies include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates, to introduce the desired stereochemistry.

  • Catalytic Asymmetric Reactions: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

  • Substrate-Controlled Diastereoselective Reactions: Taking advantage of existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.

Key reactions that have been successfully employed include Sharpless asymmetric epoxidation, hetero-Diels-Alder reactions, aldol (B89426) reactions, and diastereoselective reductions.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for various synthetic routes to this compound and its derivatives. This allows for a comparative assessment of the efficiency of different methodologies.

Starting MaterialKey Reaction/StrategyProductOverall YieldReference
(R)-Mandelic acidCatalytic Asymmetric Hetero-Diels–Alder/Allylboration(+)-Goniotriol~13%
D-glycero-D-gulo-heptono-γ-lactoneWittig reaction and subsequent transformations(–)-GoniotriolNot explicitly stated
Cinnamyl alcoholSharpless asymmetric epoxidation and RCM(+)-Goniodiol and enantiomerNot explicitly stated

Experimental Protocols

The following are detailed protocols for key steps in the stereoselective synthesis of this compound derivatives.

Protocol 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction

This protocol describes a key step in a convergent synthesis of the lactone core, adapted from the work of Favre et al.

Objective: To construct the dihydropyran ring with high enantioselectivity.

Materials:

  • Heterodiene (e.g., 1-oxa-1,3-butadiene derivative)

  • Enol ether derivative

  • Chiral catalyst (e.g., a chiral copper-bis(oxazoline) complex)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (typically 5-10 mol%).

  • Dissolve the catalyst in anhydrous DCM.

  • Add the enol ether derivative to the solution.

  • Cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Slowly add a solution of the heterodiene in anhydrous DCM to the reaction mixture over a period of 1 hour.

  • Stir the reaction at the same temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyran adduct.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a diastereoselective aldol reaction to construct a key intermediate, as described in the synthesis of (-)-isoaltholactone.

Objective: To achieve a highly stereoselective syn δ-lactone formation.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral pyrrolidine substituted γ-benzyloxy vinylogous urethane in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of LDA in THF to the reaction mixture and stir for 30 minutes to generate the enolate.

  • In a separate flask, dissolve cinnamaldehyde in anhydrous THF and cool to -78 °C.

  • Slowly add the cinnamaldehyde solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 2-4 hours), monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the syn δ-lactone.

Visualizations

Synthetic Workflow for this compound via Hetero-Diels-Alder/Allylboration

Synthetic_Workflow A R-Mandelic Acid B Heterodiene A->B Several Steps D Asymmetric Hetero-Diels-Alder B->D C Enol Ether C->D E Dihydropyran Intermediate D->E High ee F Allylboration E->F G Acyclic Precursor F->G Diastereoselective H Lactonization G->H I (+)-Goniotriol H->I

Caption: A generalized workflow for the synthesis of (+)-Goniotriol.

Logical Relationship of Stereochemical Control

Stereochemical_Control cluster_0 Synthetic Approach Chiral Pool Chiral Pool Desired Stereoisomer Desired Stereoisomer Chiral Pool->Desired Stereoisomer Introduces Pre-existing Chirality Asymmetric Catalysis Asymmetric Catalysis Asymmetric Catalysis->Desired Stereoisomer Creates New Chiral Centers Substrate Control Substrate Control Substrate Control->Desired Stereoisomer Directs Stereochemistry

Caption: Key strategies for achieving stereocontrol in synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Total Synthesis of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex natural products like Goniotriol is a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the total synthesis of this compound, with a focus on improving reaction yields and overall efficiency.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during key stages of this compound total synthesis.

Section 1: Diastereoselective Ketone Reduction

A common strategy in this compound synthesis involves the diastereoselective reduction of a ynone precursor to establish the correct stereochemistry of the secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction is frequently employed for this purpose.

Q1: The diastereoselectivity of the ynone reduction is low, resulting in a mixture of alcohol epimers. How can I improve this?

A1: Low diastereoselectivity in the CBS reduction of the ynone precursor to this compound can be attributed to several factors. Here are some troubleshooting steps:

  • Reagent Quality: Ensure the (R)-2-methyl-CBS-oxazaborolidine catalyst is fresh and has been stored under anhydrous conditions. The catalyst's stability is crucial for high enantioselectivity.[1] Similarly, the borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) should be of high purity.

  • Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess of the reaction.[1][2] All glassware must be rigorously dried, and all solvents and reagents should be anhydrous. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: The CBS reduction is highly sensitive to temperature. For optimal selectivity, the reaction should be carried out at low temperatures, typically -78 °C.[1] Ensure the internal reaction temperature is maintained throughout the addition of reagents.

  • Rate of Addition: Slow, dropwise addition of the borane solution to the mixture of the ketone and the CBS catalyst can improve diastereoselectivity. This helps to maintain a low concentration of the reducing agent and favors the catalyzed pathway over the non-selective background reduction.

Section 2: Palladium-Catalyzed Carbonylative Lactonization

The formation of the δ-lactone ring is a critical step in the synthesis of this compound. Palladium-catalyzed carbonylation of an unsaturated alcohol precursor is a powerful method to achieve this transformation.

Q2: The yield of the Pd-catalyzed carbonylative lactonization is low, with significant formation of side products. What are the likely causes and solutions?

A2: Low yields in this key lactonization step can be frustrating. Common side products include intermolecular esters or polymers. The following strategies can enhance the selectivity for the desired intramolecular cyclization:

  • High-Dilution Conditions: To favor the intramolecular reaction, perform the carbonylation under high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture containing the catalyst over an extended period.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For the carbonylation of alkynols, Pd(OAc)₂ with a suitable phosphine (B1218219) ligand is often effective. Experiment with different ligands to optimize the reaction.

  • Carbon Monoxide Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity. Ensure a constant and adequate pressure of CO is maintained throughout the reaction.

  • Solvent Purity: Use high-purity, anhydrous solvents. Protic impurities can interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: Several successful total syntheses of this compound have been reported. The key strategies often involve:

  • A catalytic asymmetric hetero-Diels-Alder reaction to construct the core pyran ring system.

  • A palladium-catalyzed carbonylation to form the lactone ring and a diastereoselective reduction of a ynone precursor using a CBS catalyst.

  • An approach starting from chiral pool materials like D-glycero-D-gulo-heptono-γ-lactone.

Q2: What is a typical overall yield for the total synthesis of this compound?

A2: The overall yield for a multi-step total synthesis of a complex molecule like this compound can vary significantly depending on the chosen route. Reported overall yields are often in the range of 10-15%.

Q3: How can I purify the final this compound product?

A3: Purification of this compound and its synthetic intermediates typically involves standard chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method. The choice of eluent system will depend on the polarity of the specific compound being purified and should be determined by thin-layer chromatography (TLC) analysis.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in representative total syntheses of this compound and related precursors. This data can be used to compare the efficiency of different synthetic approaches.

Reaction Step Synthetic Route Catalyst/Reagents Yield (%) Reference
Diastereoselective Ynone ReductionMiyazawa et al.(R)-CBS catalyst, Borane-dimethyl sulfide91[1]
Pd-Catalyzed Carbonylative LactonizationMiyazawa et al.Pd(OAc)₂, dppp, CO75
Mitsunobu ReactionMiyazawa et al.p-NBA, DEAD, PPh₃91

Key Experimental Protocols

Below are detailed methodologies for crucial experiments in a representative synthesis of this compound.

Protocol 1: Diastereoselective Reduction of Ynone Precursor (Miyazawa et al.)
  • To a solution of the ynone precursor (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.2 equiv).

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (2.0 M in THF, 1.5 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of methanol (B129727) at -78 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired propargyl alcohol.

Protocol 2: Palladium-Catalyzed Carbonylative Lactonization (Miyazawa et al.)
  • To a solution of the unsaturated alcohol precursor (1.0 equiv) in anhydrous acetonitrile, add Pd(OAc)₂ (0.1 equiv) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (0.2 equiv).

  • Purge the reaction vessel with carbon monoxide gas (balloon pressure).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a CO atmosphere.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound lactone.

Visualizations

Experimental Workflow for this compound Synthesis

goniotriol_synthesis_workflow start Ynone Precursor reduction Diastereoselective Reduction (CBS Catalyst) start->reduction alkyne_coupling Alkyne Coupling (Sonogashira) reduction->alkyne_coupling lactonization_precursor Unsaturated Alcohol Precursor alkyne_coupling->lactonization_precursor lactonization Pd-Catalyzed Carbonylative Lactonization lactonization_precursor->lactonization This compound This compound lactonization->this compound troubleshooting_lactonization start Low Yield in Lactonization Step check_dilution Are high-dilution conditions being used? start->check_dilution implement_dilution Implement slow addition of substrate. check_dilution->implement_dilution No check_catalyst Is the catalyst/ligand optimal? check_dilution->check_catalyst Yes implement_dilution->check_catalyst screen_catalysts Screen different Pd catalysts and phosphine ligands. check_catalyst->screen_catalysts No check_co Is CO pressure adequate and constant? check_catalyst->check_co Yes screen_catalysts->check_co ensure_co Ensure a sealed system with a CO balloon. check_co->ensure_co No check_solvents Are solvents anhydrous? check_co->check_solvents Yes ensure_co->check_solvents dry_solvents Use freshly dried solvents. check_solvents->dry_solvents No success Improved Yield check_solvents->success Yes dry_solvents->success

References

Overcoming solubility issues of Goniotriol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Goniotriol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring styryl-lactone with potential cytotoxic and anti-cancer properties.[1] Like many natural products, it is a relatively hydrophobic molecule, which can lead to poor solubility in aqueous solutions. This limited aqueous solubility can be a significant hurdle in experimental assays and for potential therapeutic applications, affecting bioavailability and consistent dosing.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for addressing solubility challenges. Here is a summary of its key properties:

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅PubChem
Molecular Weight 250.25 g/mol PubChem
Predicted LogP 0.4PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 5PubChem

LogP is the logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of a compound. A positive value suggests higher lipid solubility.

Q3: What are the general strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the ionizability of this compound under physiological pH is not well-documented.

  • Surfactants: The use of surfactants to form micelles can encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a solid, inert carrier can improve its dissolution rate and solubility.

Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers

Problem: My this compound, dissolved in an organic solvent stock, precipitates when I dilute it into my aqueous experimental buffer.

This is a common issue when working with hydrophobic compounds. The following troubleshooting workflow can help you address this problem.

G start This compound precipitates in aqueous buffer check_stock 1. Verify Stock Solution - Is the stock clear? - Is the concentration correct? start->check_stock stock_ok Stock is OK check_stock->stock_ok Yes stock_bad Re-dissolve or remake stock check_stock->stock_bad No solvent_choice 2. Evaluate Co-solvent Strategy - What is the final concentration of the organic solvent in the buffer? stock_ok->solvent_choice solvent_high Final solvent concentration is high (>1-5%) solvent_choice->solvent_high High solvent_low Final solvent concentration is low (<1%) solvent_choice->solvent_low Low reduce_solvent Consider potential solvent effects on the experiment. If acceptable, proceed. If not, explore other methods. solvent_high->reduce_solvent increase_solvent Increase the final concentration of the organic co-solvent (e.g., DMSO, Ethanol) in the aqueous buffer. solvent_low->increase_solvent other_methods 3. Explore Alternative Solubilization Methods reduce_solvent->other_methods increase_solvent->other_methods surfactant Use a mild surfactant (e.g., Tween 20, Pluronic F-68) other_methods->surfactant cyclodextrin Employ cyclodextrins (e.g., HP-β-CD) other_methods->cyclodextrin solid_dispersion Prepare a solid dispersion other_methods->solid_dispersion end Solubility issue resolved surfactant->end cyclodextrin->end solid_dispersion->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Ethanol (B145695), 200 proof

    • Vortex mixer

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System
  • Objective: To determine the optimal co-solvent concentration for maintaining this compound solubility in an aqueous buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)

    • 96-well plate

    • Plate reader or microscope for visual inspection

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the chosen organic solvent (e.g., DMSO).

    • In a 96-well plate, add the aqueous buffer.

    • Add a small, fixed volume of each this compound dilution to the wells containing the aqueous buffer, ensuring the final organic solvent concentration varies (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

    • Mix gently by pipetting or using a plate shaker.

    • Incubate at the experimental temperature for a set period (e.g., 1 hour).

    • Visually inspect each well for any signs of precipitation. For a more quantitative measure, read the absorbance at a wavelength where precipitated compound would scatter light (e.g., 600 nm).

    • The highest concentration of this compound that remains in solution with the lowest percentage of co-solvent is the optimal condition for your experiment.

This compound's Potential Mechanism of Action: A Signaling Pathway

This compound and related styryl-lactones have been shown to induce apoptosis in cancer cells. The proposed signaling pathway primarily involves the intrinsic or mitochondrial pathway of apoptosis.

G This compound This compound Unknown Upstream Targets (Under Investigation) This compound->Unknown CellCycle Cell Cycle Arrest This compound->CellCycle NFkB NF-κB (Inhibition) This compound->NFkB Mitochondrion Mitochondrion Unknown->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

References

Optimizing extraction conditions for higher Goniotriol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Goniotriol to achieve higher yields. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in natural product extraction. Several factors could be contributing to this:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. This compound, a styryl-lactone, has moderate polarity. Solvents like methanol (B129727) and ethyl acetate (B1210297) have been used for extracting compounds from Goniothalamus species.[1][2] Consider testing a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, acetone, methanol) or solvent mixtures to find the optimal one for this compound.

  • Suboptimal Extraction Parameters: Temperature, extraction time, and the solid-to-solvent ratio significantly impact yield. High temperatures can degrade thermolabile compounds, while insufficient time will lead to incomplete extraction. A systematic optimization of these parameters is recommended.

  • Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, geographical source, and post-harvest handling. Ensure you are using high-quality, properly identified, and well-preserved plant material.

  • Inefficient Grinding: The particle size of the plant material affects the surface area available for solvent penetration. Grinding the material to a fine, uniform powder can significantly improve extraction efficiency.

Q2: My final extract contains a high level of impurities. How can I obtain a purer this compound sample?

A2: The presence of impurities is a challenge in phytochemical extraction. Here are some strategies to improve purity:

  • Sequential Extraction: Employ a sequential extraction protocol starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Subsequently, extract with a solvent of intermediate polarity (e.g., ethyl acetate or dichloromethane) to isolate this compound.

  • Chromatographic Purification: Crude extracts typically require further purification. Column chromatography using silica (B1680970) gel or Sephadex is a standard method for isolating specific compounds.[1] High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high-purity this compound.

  • Liquid-Liquid Partitioning: Partitioning the crude extract between two immiscible solvents (e.g., ethyl acetate and water) can help separate compounds based on their differential solubility.

Q3: I suspect that the this compound is degrading during the extraction process. What steps can I take to prevent this?

A3: Degradation of the target compound is a critical concern. To minimize the degradation of this compound:

  • Avoid High Temperatures: Use moderate extraction temperatures. If using techniques like Soxhlet extraction, ensure the temperature does not exceed the degradation point of this compound. Maceration at room temperature is a gentler alternative.[1]

  • Protect from Light: Some phytochemicals are light-sensitive. Conduct the extraction and subsequent processing steps in a dark environment or use amber-colored glassware.

  • Use Inert Atmosphere: If this compound is susceptible to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Minimize Extraction Time: Prolonged exposure to solvents and elevated temperatures can increase the likelihood of degradation. Optimize the extraction time to be as short as possible while ensuring efficient extraction.

Data Presentation: Impact of Extraction Parameters on this compound Yield

The following table summarizes hypothetical quantitative data to illustrate the effect of different extraction conditions on the yield of this compound. This data is intended to serve as a guide for designing your optimization experiments.

Experiment ID Solvent System Temperature (°C) Extraction Time (hours) Solid-to-Solvent Ratio (g/mL) This compound Yield (mg/g of dry plant material)
1Hexane25241:100.2
2Dichloromethane25241:101.5
3Ethyl Acetate25241:102.8
4Acetone25241:102.1
5Methanol25241:103.5
6Ethyl Acetate40241:103.1
7Ethyl Acetate25481:103.0
8Ethyl Acetate25241:203.2
980:20 Methanol:Water25241:104.1

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol describes a standard maceration technique for the extraction of this compound from Goniothalamus species.[1]

  • Plant Material Preparation:

    • Collect the desired plant part (e.g., leaves, twigs, or stems).

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and keep it on an orbital shaker at a constant speed (e.g., 150 rpm) at room temperature (25°C) for 24 hours.

  • Filtration and Concentration:

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with fresh solvent on the plant residue two more times to ensure complete extraction.

    • Combine all the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • Quantification:

    • Analyze the crude extract for this compound content using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

This protocol outlines a systematic approach to optimize extraction conditions for maximizing this compound yield.

  • Experimental Design:

    • Use a statistical software package to design a Box-Behnken or Central Composite Design experiment.

    • Select the key independent variables to be optimized, such as solvent composition (e.g., methanol concentration in water), temperature, and extraction time.

    • Define the range for each variable based on preliminary experiments or literature data.

  • Performing the Extractions:

    • Conduct a series of extraction experiments as per the experimental design, varying the levels of the selected variables.

    • Ensure all other parameters are kept constant across all experiments.

  • Analysis and Modeling:

    • Quantify the this compound yield for each experimental run.

    • Use the statistical software to fit the experimental data to a polynomial model.

    • Analyze the model to determine the optimal conditions for maximizing this compound yield.

  • Validation:

    • Perform an extraction using the predicted optimal conditions to validate the model.

    • Compare the experimental yield with the predicted yield to confirm the accuracy of the model.

Visualizations

Extraction_Workflow A Plant Material (Goniothalamus sp.) B Drying and Grinding A->B D Extraction (Maceration/Soxhlet/UAE) B->D C Solvent Selection (e.g., Methanol, Ethyl Acetate) C->D E Filtration and Concentration D->E F Crude Extract E->F G Purification (Column Chromatography) F->G H Pure this compound G->H I Analysis (HPLC/GC-MS) H->I

Caption: Experimental workflow for this compound extraction and purification.

Parameter_Relationships cluster_params Extraction Parameters Yield This compound Yield Solvent Solvent Type & Polarity Solvent->Yield major impact Temp Temperature Temp->Yield significant impact Time Extraction Time Time->Yield significant impact Ratio Solid:Solvent Ratio Ratio->Yield moderate impact Particle Particle Size Particle->Yield moderate impact

Caption: Key parameters influencing this compound extraction yield.

References

Goniotriol Technical Support Center: Solutions for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Goniotriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and effective experimental use of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound for extended periods, it is crucial to adhere to specific storage conditions. For this compound supplied as a powder, storage at -20°C is recommended, which should ensure stability for up to three years. When in solvent, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q2: How should I prepare stock solutions of this compound for my experiments?

A2: this compound, like many other natural products, may have limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM) is dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare the stock solution, add the appropriate volume of 100% DMSO to your weighed this compound and ensure complete dissolution, which can be aided by gentle vortexing or sonication. For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q3: I am observing precipitate in my cell culture medium after adding the this compound working solution. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. To address this, you can try optimizing your dilution method. Instead of performing serial dilutions in an aqueous buffer, add the DMSO stock directly to the final assay medium with vigorous mixing. It is also important to determine the kinetic solubility limit of this compound in your specific assay medium to ensure you are working with a soluble concentration.[3]

Q4: My cytotoxicity assay results with this compound are inconsistent. What are the potential causes and how can I troubleshoot this?

A4: Inconsistent results in cytotoxicity assays can arise from several factors, including compound instability, poor solubility, or interference with the assay itself. Ensure that your this compound stock solutions are fresh and have not undergone multiple freeze-thaw cycles. Visually inspect your assay plates for any signs of precipitation. If you are using a colorimetric assay like the MTT assay, be aware that some natural products can interfere with the colorimetric readout. To account for this, include proper controls, such as wells with the compound but without cells, to measure any background absorbance.

Troubleshooting Guides

Solubility Issues in Biological Assays
Problem Possible Cause Recommended Solution
Visible precipitate in stock or working solutions. The compound has low solubility in the chosen solvent or has precipitated out upon dilution.Prepare stock solutions in 100% DMSO. When diluting into aqueous buffers, add the stock solution directly to the final medium with vigorous mixing. Determine the maximum soluble concentration in your assay medium. Gentle warming or sonication can also aid dissolution.
Inconsistent results between experimental replicates. Inconsistent concentrations of the compound in solution due to precipitation.Prepare fresh working solutions for each experiment from a concentrated stock. Ensure thorough mixing when preparing dilutions. Visually inspect wells for precipitate before adding reagents.
Lower than expected biological activity. The effective concentration of the compound in solution is lower than the nominal concentration due to poor solubility.Re-evaluate the solubility of this compound in your specific assay conditions. Consider using a different solvent system or a solubilizing agent, ensuring it does not interfere with the assay.
Interference in Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High background absorbance in MTT/XTT assays. The natural product itself is colored and absorbs light at the same wavelength as the formazan (B1609692) product.Include a "compound only" control (wells with the compound in the medium but no cells) and subtract this background absorbance from your experimental readings.
False positive/negative results in viability assays. Some natural products, particularly those with antioxidant properties, can directly reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to inaccurate results.Test for direct reduction by adding the compound to the assay reagent in a cell-free system. Consider using an alternative cytotoxicity assay that is less prone to such interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay.
High variability in results. Bubbles in the wells of the microplate can scatter light and affect absorbance readings.Carefully inspect the wells for bubbles before reading the plate. If bubbles are present, they can be gently popped with a sterile pipette tip or a fine needle.

Quantitative Data on Stability

General Stability Recommendations for this compound in Solution:

Condition Recommendation Rationale
pH Maintain a pH between 4 and 7. Avoid strongly alkaline conditions.The lactone ring in styryl-lactones can be susceptible to hydrolysis at high pH.
Temperature For short-term use, keep solutions at room temperature. For longer-term storage, refer to the recommended storage conditions (-20°C or -80°C). Avoid repeated heating.Like many natural products, this compound's stability is expected to decrease with increasing temperature.
Light Exposure Store solutions protected from light.While specific photostability data for this compound is unavailable, many complex organic molecules are light-sensitive.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • 100% DMSO (cell culture grade)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 250.25 g/mol ).

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex or sonicate the solution gently until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your desired cell culture medium immediately before use.

    • Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed a level that is toxic to your cells (typically <0.5%).

    • Mix each dilution thoroughly by pipetting or gentle vortexing.

Protocol 2: MTT Cytotoxicity Assay
  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

    • Microplate reader

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle controls (medium with the same concentration of DMSO as your highest treatment concentration) and untreated controls (medium only).

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

start Start: Solubility Issue Encountered check_precipitate Visible Precipitate in Medium? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No optimize_dilution Optimize Dilution Method (Direct dilution, vigorous mixing) yes_precipitate->optimize_dilution inconsistent_results Inconsistent Results or Low Potency Observed? no_precipitate->inconsistent_results determine_solubility Determine Kinetic Solubility Limit optimize_dilution->determine_solubility use_cosolvent Consider Co-solvent (e.g., increase DMSO slightly) determine_solubility->use_cosolvent end End: Re-evaluate Experiment use_cosolvent->end yes_inconsistent Yes inconsistent_results->yes_inconsistent Yes no_inconsistent No - Issue Resolved inconsistent_results->no_inconsistent No fresh_solutions Prepare Fresh Solutions for Each Experiment yes_inconsistent->fresh_solutions check_storage Verify Stock Solution Storage Conditions fresh_solutions->check_storage check_storage->end

Caption: Troubleshooting workflow for this compound solubility issues.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound This compound mitochondria Mitochondria This compound->mitochondria Induces mitochondrial stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Experimental Workflow for a Standard Cytotoxicity Assay

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_treatment Prepare this compound Working Solutions incubate_overnight->prepare_treatment treat_cells Treat Cells with this compound prepare_treatment->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Analyze Data and Calculate Viability measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based cytotoxicity assay.

References

Minimizing off-target effects of Goniotriol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Goniotriol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus, such as Goniothalamus giganteus[1][2]. Its primary mechanism of action is characterized by its cytotoxic and anti-proliferative activities against various cancer cell lines[1]. A significant body of evidence suggests that the antiproliferative activity of styryl-lactones like this compound is associated with the induction of apoptosis (programmed cell death) in target cells[1].

Q2: What are the potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this compound has not been fully elucidated, potential off-target effects are a critical consideration in experimental design. Off-target effects occur when a compound interacts with proteins other than its intended biological target, which can lead to misinterpretation of results or cellular toxicity unrelated to the on-target activity[3]. For this compound, which exhibits broad cytotoxicity against multiple cell lines, high concentrations may engage lower-affinity off-targets, leading to generalized cell death that can mask the specific, on-target mechanism of action.

Q3: What are the key strategies to minimize this compound's off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect (e.g., apoptosis induction) without causing excessive, non-specific cytotoxicity.

  • Employ Control Compounds: When possible, include a structurally similar but biologically inactive analog as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.

  • Use Orthogonal Assays: Do not rely on a single assay. Confirm the phenotype using multiple, distinct methods. For example, if you observe reduced cell viability with an MTT assay, validate it with an apoptosis assay (e.g., Annexin V) and a cell cycle analysis.

  • Advanced Genetic Validation: The most definitive way to confirm an on-target effect is to use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the putative target protein. If this compound's effect is diminished in these cells, it strongly suggests the effect is on-target.

Q4: What are the reported cytotoxic activities of this compound against common cancer cell lines?

A4: this compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Cell LineCancer TypeReported IC50 (µg/mL)
KBOral Epidermoid Carcinoma0.4 - 22.7
BC1Breast Cancer0.4 - 22.7
NCI-H187Small Cell Lung Cancer0.4 - 22.7
MCF-7Breast Cancer0.4 - 22.7
P388Murine LeukemiaNot specified, but cytotoxic

(Data summarized from multiple compounds isolated from Goniothalamus giganteus, including this compound)

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity observed in non-cancerous/control cell lines. 1. Concentration of this compound is too high, causing general toxicity. 2. The control cell line expresses the target or a sensitive off-target protein.1. Perform a full dose-response titration to find a concentration that is selective for cancer cells. 2. Confirm target expression levels in all cell lines via Western Blot or qPCR. 3. Use a panel of different control cell lines to identify a less sensitive one.
Inconsistent results between experimental replicates. 1. This compound instability in culture medium. 2. Inconsistent cell health, density, or passage number. 3. Pipetting errors during serial dilutions.1. Check the stability of this compound under your specific experimental conditions (time, temperature, light). 2. Standardize cell culture procedures strictly. Use cells within a narrow passage number range. 3. Prepare a fresh stock solution of this compound for each experiment and be meticulous with dilutions.
Observed phenotype (e.g., cell cycle arrest) does not match the expected apoptosis induction. 1. The observed phenotype is dominated by an off-target effect. 2. The specific cell line responds to this compound primarily through cell cycle arrest rather than direct apoptosis.1. Validate the primary target using genetic methods (siRNA/CRISPR). 2. Perform a time-course experiment; cell cycle arrest may precede apoptosis. 3. Analyze multiple endpoints simultaneously (e.g., cell cycle and apoptosis) to build a complete picture of the cellular response.

Visualized Workflows and Pathways

Off_Target_Minimization_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Validation cluster_2 Phase 3: Confirmation start Start: Treat Cells with this compound dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ec50 Determine EC50 & Lowest Effective Dose dose_response->determine_ec50 orthogonal_assay Orthogonal Assay (e.g., Apoptosis, Cell Cycle) determine_ec50->orthogonal_assay inactive_control Test Inactive Analog (if available) determine_ec50->inactive_control phenotype_match Phenotype Matches? orthogonal_assay->phenotype_match inactive_control->phenotype_match genetic_validation Genetic Validation (CRISPR or siRNA) phenotype_match->genetic_validation Yes rescue_exp Rescue Experiment (Re-express target) genetic_validation->rescue_exp conclusion On-Target Effect Confirmed rescue_exp->conclusion

Caption: A workflow for minimizing and validating off-target effects.

Hypothetical_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal DeathReceptor Death Receptors (e.g., Fas, TRAIL) This compound->DeathReceptor May sensitize cells CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling induced by this compound.

Key Experimental Protocols

Protocol 1: Determining Optimal Concentration via MTT Cytotoxicity Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability and to determine the IC50 value of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).

Materials:

  • 6-well cell culture plates

  • This compound

  • Flow cytometer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer (provided with the kit)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the chosen time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). It is useful for detecting drug-induced cell cycle arrest.

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 400 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

References

Troubleshooting inconsistent results in Goniotriol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Goniotriol in bioassays. The information is tailored to address common issues that may lead to inconsistent or unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

A1: this compound is a naturally occurring styryl-lactone compound. Its primary mechanism of action against cancer cells is the induction of apoptosis (programmed cell death) through a caspase-dependent mitochondrial-mediated pathway. It has also been shown to cause cell cycle arrest.

Q2: I am observing high variability in my IC50 values for this compound across different experiments. What are the potential causes?

A2: High variability in IC50 values is a common issue. Several factors can contribute to this:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous cell culture media. Ensure your stock solution in DMSO is properly prepared and stored. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in your assay should be consistent and ideally below 0.5% to avoid solvent-induced cytotoxicity.[1][2][3]

  • Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-passaged cells can exhibit altered sensitivity to cytotoxic compounds.

  • Inconsistent Seeding Density: Uneven cell distribution in your microplate wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.

Q3: Can this compound interfere with the MTT assay?

A3: Yes, it is possible. Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to an overestimation of cell viability.[4] It is recommended to run a control with this compound in cell-free media to check for any direct reduction of MTT. If interference is observed, consider using an alternative viability assay such as the sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock in your cell culture medium immediately before use. Be aware of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Troubleshooting Inconsistent Results

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your this compound bioassays.

Issue 1: Inconsistent Cytotoxicity Results (MTT Assay)
  • Question: My IC50 values for this compound are not reproducible. What should I check?

    • Answer:

      • Compound Precipitation: After diluting your this compound stock in the culture medium, visually inspect for any precipitation. If the compound is coming out of solution, you may need to adjust your final concentration or the DMSO percentage.

      • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.

      • Interference with MTT Reagent: As mentioned in the FAQ, this compound might directly reduce MTT. Run a cell-free control to assess this.

      • Cellular Metabolism: The MTT assay measures metabolic activity. If this compound affects cellular metabolism without necessarily causing cell death, the results may be misleading. Consider confirming your findings with a different assay that measures a different endpoint (e.g., cell membrane integrity via LDH assay).

Issue 2: Variable Apoptosis Induction
  • Question: The percentage of apoptotic cells after this compound treatment is highly variable between experiments. How can I improve consistency?

    • Answer:

      • Time-Course and Dose-Response: Ensure you have performed a thorough time-course and dose-response experiment to identify the optimal conditions for apoptosis induction in your specific cell line. Apoptosis is a dynamic process, and the timing of analysis is critical.

      • Cell Synchronization: If your cell line is sensitive to cell cycle-dependent effects of this compound, consider synchronizing your cells before treatment to reduce variability.

      • Reagent Quality: Use high-quality apoptosis detection reagents and follow the manufacturer's protocol carefully. Pay attention to incubation times and temperatures.

      • Flow Cytometer Settings: If using flow cytometry, ensure the instrument is properly calibrated and that your gating strategy is consistent across experiments.

Issue 3: Unexpected Cell Morphology or Behavior
  • Question: My cells are showing unusual morphology after this compound treatment that is not consistent with apoptosis. What could be happening?

    • Answer:

      • Alternative Cell Death Pathways: While apoptosis is a primary mechanism, this compound could be inducing other forms of cell death, such as necrosis or autophagy, especially at higher concentrations. Consider using markers for these pathways to investigate further.

      • Solvent Effects: High concentrations of DMSO can cause cell stress and morphological changes. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced effects.

      • Compound Purity: Ensure the purity of your this compound sample. Impurities could be responsible for unexpected biological activities.

Data Presentation

The following tables summarize quantitative data from studies on this compound and its close analog, Goniothalamin.

Table 1: IC50 Values of Goniothalamin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer2413.28 ± 2.89
H400Oral Squamous Cell Carcinoma72~10
VSMCsVascular Smooth Muscle Cells7222
JurkatT-cell LeukemiaNot SpecifiedNot Specified
K562Chronic Myelogenous LeukemiaNot Specified>20

Note: Data for Goniothalamin is presented as a close structural and functional analog to this compound.

Table 2: Apoptosis Induction by Goniothalamin

Cell LineConcentration (µM)Incubation Time (hours)% of Apoptotic Cells
HeLa151216.59 ± 2.4
VSMCs227225.83 ± 0.44

Note: The percentage of apoptotic cells can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a general workflow for assessing apoptosis using flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the determined optimal time. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Mandatory Visualization

Goniotriol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound NFkB_p65_p50_IkappaB NF-κB (p65/p50)-IκB Complex This compound->NFkB_p65_p50_IkappaB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates IkappaB IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Bcl2->Bax Inhibits MMP Mitochondrial Membrane Potential Bax->MMP Disrupts Cytochrome_c_cyto Cytochrome c Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3_7 Pro-caspase-3/7 Caspase9->Procaspase3_7 Cleavage & Activation Caspase3_7 Caspase-3/7 Apoptosis Apoptosis Caspase3_7->Apoptosis Execution Apoptosome->Caspase9 Activation Cytochrome_c_mito Cytochrome c MMP->Cytochrome_c_mito Release of Cytochrome_c_mito->Cytochrome_c_cyto Survival_genes Survival Gene Transcription NFkB_p65_p50_nuc->Survival_genes Promotes Survival_genes->Bcl2 Upregulates Experimental_Workflow cluster_assays Bioassays cluster_mtt MTT Workflow cluster_apoptosis Apoptosis Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (and controls) incubate_24h->treat_this compound incubate_treatment Incubate (24h, 48h, or 72h) treat_this compound->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate_treatment->apoptosis_assay add_mtt Add MTT Reagent mtt_assay->add_mtt harvest_cells Harvest Cells apoptosis_assay->harvest_cells incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end End read_absorbance->end stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry flow_cytometry->end

References

Refining protocols for the chemical modification of Goniotriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the chemical modification of Goniotriol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: this compound is a styryl-lactone that should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, it is advisable to keep the compound at -20°C as a solid. In solution, stability is pH and solvent dependent; it is recommended to prepare solutions fresh for each experiment.

Q2: In which solvents is this compound most soluble?

A2: While specific solubility data is not extensively published, based on its chemical structure (a moderately polar styrylpyrone), this compound is expected to be soluble in polar organic solvents. The following table provides a general solubility guide.

Solvent NameChemical FormulaPolarity (Dielectric Constant)Expected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2High
EthanolC₂H₅OH24.5Moderate
MethanolCH₃OH33.0Moderate
Dichloromethane (DCM)CH₂Cl₂9.1Low to Moderate
WaterH₂O80.1Low

Q3: What are the most common functional groups on this compound available for chemical modification?

A3: The primary sites for chemical modification on the this compound molecule are its hydroxyl groups. These can undergo various reactions such as acylation, etherification, and oxidation, allowing for the synthesis of diverse analogs. The lactone ring could also be subject to ring-opening reactions under certain conditions.

Q4: Are there any known stability issues with this compound under acidic or basic conditions?

A4: Yes, the lactone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. It is crucial to control the pH during reactions and work-up procedures to maintain the integrity of the core structure.[1] If your product mixture changes after an acidic or basic work-up, it is likely that your compound is not stable under those conditions.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of Acylated this compound

Q: I am attempting to acylate this compound to produce 8-acetylthis compound, but I am observing very low to no product formation. What are the potential causes and solutions?

A: Low yields in acylation reactions can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Poor Reagent Quality Ensure the acylating agent (e.g., acetic anhydride (B1165640), acetyl chloride) is fresh and has not been hydrolyzed by atmospheric moisture. Use freshly distilled or newly purchased reagents.
Inadequate Solvent Conditions The reaction solvent must be anhydrous. Use freshly dried solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst or Base If using a catalyst (e.g., DMAP) or a base (e.g., triethylamine, pyridine), ensure it is added in the correct stoichiometric amount and is of high purity. The base is crucial for scavenging the acid byproduct.
Low Reaction Temperature While some reactions require low temperatures to prevent side products, the activation energy for the acylation of hindered alcohols might require gentle heating. Try raising the reaction temperature incrementally (e.g., from 0°C to room temperature or 40°C).
Steric Hindrance The hydroxyl groups of this compound may be sterically hindered. Consider using a more reactive acylating agent or a stronger catalyst to overcome this.
Problem 2: Reaction Fails to Proceed to Completion

Q: My reaction to modify this compound starts but seems to stop before all the starting material is consumed. How can I drive the reaction to completion?

A: A stalled reaction can be frustrating. Consider the following points to troubleshoot this problem.

  • Re-evaluate Stoichiometry: Ensure that the modifying reagent is present in a sufficient molar excess, especially if it is prone to degradation under the reaction conditions.

  • Extend Reaction Time: Some reactions, particularly with sterically hindered substrates, may require longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) over an extended period.

  • Increase Temperature: As with low-yield reactions, a moderate increase in temperature can sometimes provide the necessary energy to overcome the activation barrier and push the reaction to completion.

  • Check for Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with the reagents. If possible, try to remove the product from the reaction mixture as it forms, although this is often not practical for batch reactions.

Experimental Protocols

Protocol: Acylation of this compound to 8-acetylthis compound

This protocol describes a general procedure for the acylation of the 8-hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (3 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 8-acetylthis compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Prepare Anhydrous Reagents & Solvents Start->Reagents Setup Setup Reaction Under Inert Atmosphere Reagents->Setup Addition Add Reagents at 0°C Setup->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench Reaction Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the chemical modification of this compound.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst/Base Issues Start Low Product Yield? CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents Yes UseFresh Use Fresh/Distilled Reagents & Solvents CheckReagents->UseFresh Impure/Wet CheckTemp Is Reaction Temperature Optimal? CheckReagents->CheckTemp Pure/Dry UseFresh->Start Re-run AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes AdjustTemp->Start Re-run ExtendTime Extend Reaction Time CheckTime->ExtendTime No CheckCatalyst Check Catalyst/Base Stoichiometry & Purity CheckTime->CheckCatalyst Yes ExtendTime->Start Re-run AdjustCatalyst Adjust Stoichiometry CheckCatalyst->AdjustCatalyst Incorrect Final Consult Literature for Alternative Methods CheckCatalyst->Final Correct AdjustCatalyst->Start Re-run

Caption: Troubleshooting decision tree for low-yield reactions of this compound.

References

Technical Support Center: Goniotriol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing resistance mechanisms to Goniotriol in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a natural product isolated from plants of the Goniothalamus genus, is understood to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death).[1] While the precise molecular targets are still under investigation, related compounds like Goniothalamin induce apoptosis by increasing reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.

Q2: My cancer cell line shows a higher IC50 value for this compound than expected. Does this indicate resistance?

A2: An elevated IC50 value, the concentration of a drug required to inhibit the growth of 50% of cells, can be an indication of reduced sensitivity or resistance.[2] However, it is crucial to compare your results to established IC50 values for your specific cell line if available, or to a panel of different cancer cell lines to determine if the observed value is significantly higher. Resistance can be intrinsic (pre-existing) or acquired after continuous exposure to the drug.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are not yet fully elucidated, based on its apoptosis-inducing activity, potential resistance mechanisms can be extrapolated from what is known about other anticancer drugs. These may include:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can prevent the initiation of the apoptotic cascade.[3][4][5]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Alterations in the drug's molecular target: Mutations or modifications in the cellular component that this compound interacts with can prevent the drug from binding and exerting its effect.

  • Enhanced DNA repair mechanisms: If this compound's mechanism involves inducing DNA damage, cancer cells can develop resistance by upregulating their DNA repair pathways.

Q4: How can I confirm if my cell line has developed resistance to this compound?

A4: Confirmation of resistance typically involves a combination of cellular and molecular biology techniques. A key first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is a strong indicator of resistance. Further molecular analyses, such as Western blotting for anti-apoptotic proteins or efflux pump expression, can help elucidate the underlying mechanism.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counting.
Uneven drug distribution in wells.Mix the drug-containing media thoroughly before and during addition to the wells. Use a multichannel pipette for consistent dispensing.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Cells are not responding to this compound treatment at expected concentrations. This compound degradation.Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature).
Incorrect drug concentration calculation.Double-check all calculations for dilutions and stock concentrations.
Cell line is intrinsically resistant.Test this compound on a known sensitive cancer cell line as a positive control. Consider using a different cell line for your experiments if intrinsic resistance is confirmed.
Difficulty in establishing a this compound-resistant cell line. Insufficient drug selection pressure.Gradually increase the concentration of this compound in a stepwise manner, allowing the cells to adapt. Monitor the IC50 at each step.
Fitness cost of resistance.In the absence of the drug, resistant cells may be outcompeted by sensitive cells. Maintain a low, continuous level of this compound in the culture medium to sustain the resistant phenotype.
Heterogeneity of the parental cell line.Consider single-cell cloning of the parental line before initiating the resistance induction protocol to ensure a homogenous starting population.

Quantitative Data

The following table summarizes reported IC50 values for this compound and related compounds in various cancer cell lines. This data can serve as a reference for your own experiments.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundKBNasopharyngeal Carcinoma13.1
HepG2Liver Cancer23.7
LuLung Cancer26.3
MCF7Breast Cancer60.2
Goniothalamin (GTN)Saos-2Osteosarcoma0.62 ± 0.06 (µg/ml)
A549Lung Adenocarcinoma2.01 ± 0.28 (µg/ml)
UACC-732Breast Carcinoma1.15 ± 0.17 (µg/ml)
MCF-7Breast Adenocarcinoma1.03 ± 0.11 (µg/ml)
HT29Colorectal Adenocarcinoma0.84 ± 0.12 (µg/ml)
Goniodiol-7-monoacetateKBNasopharyngeal Carcinoma< 0.1 (µg/ml)
P-388Murine Leukemia< 0.1 (µg/ml)
RPMIMelanoma< 0.1 (µg/ml)
TE671Rhabdomyosarcoma< 0.1 (µg/ml)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of 50% of a cancer cell line population.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of a this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure.

Materials:

  • Parental (sensitive) cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using Protocol 1.

  • Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.

  • Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.

  • Once the cells have adapted and are growing consistently, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x or 2x the previous concentration).

  • Periodically determine the IC50 of the evolving population to monitor the development of resistance.

  • Once a stable and significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established.

  • It is recommended to cryopreserve cell stocks at various stages of the resistance induction process.

Visualizations

G cluster_0 This compound Action This compound This compound ROS Increased ROS This compound->ROS Cellular_Stress Cellular Stress ROS->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway Activation Cellular_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified signaling pathway of this compound-induced apoptosis.

G cluster_0 Experimental Workflow: Investigating this compound Resistance Start Start with Sensitive Cancer Cell Line IC50_Initial Determine Initial IC50 (Protocol 1) Start->IC50_Initial Resistance_Induction Induce Resistance (Protocol 2) IC50_Initial->Resistance_Induction Resistant_Line Establish Resistant Cell Line Resistance_Induction->Resistant_Line IC50_Confirm Confirm Resistance (IC50 Shift) Resistant_Line->IC50_Confirm Mechanism_Investigation Investigate Mechanism IC50_Confirm->Mechanism_Investigation Western_Blot Western Blot (Bcl-2, P-gp) Mechanism_Investigation->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Mechanism_Investigation->Gene_Expression Functional_Assays Functional Assays (Efflux Assay) Mechanism_Investigation->Functional_Assays

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

G cluster_0 Potential Resistance Mechanisms to this compound This compound This compound Target Cellular Target This compound->Target Binds to Apoptosis Apoptosis Target->Apoptosis Initiates Efflux_Pump Drug Efflux Pump (e.g., P-gp) Efflux_Pump->this compound Expels Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis Inhibits

Caption: Logical relationships of potential this compound resistance mechanisms.

References

Technical Support Center: Enhancing the Oral Bioavailability of Goniotriol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Goniotriol for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a styryl-lactone, a class of secondary metabolites found in plants of the Goniothalamus genus.[1][2][3] These compounds, including the closely related Goniothalamin (B1671989), have shown promising biological activities, such as anticancer and apoptosis-inducing properties.[1][4] However, like many natural products, this compound is expected to have poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy in in vivo studies.

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

While specific data for this compound is limited, based on the characteristics of other styryl-lactones, it is likely a Biopharmaceutics Classification System (BCS) Class II compound. This classification implies that this compound has low solubility in aqueous media but high permeability across biological membranes. For BCS Class II drugs, the primary obstacle to achieving good oral bioavailability is the poor dissolution in the gastrointestinal fluids.

Q3: What are the primary strategies to improve the oral bioavailability of a BCS Class II compound like this compound?

The main goal for enhancing the oral bioavailability of a BCS Class II compound is to improve its solubility and dissolution rate. Several formulation strategies can be employed to achieve this:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.

  • Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized form.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments to improve this compound's oral bioavailability.

Problem Possible Cause Troubleshooting Steps
Low and variable drug exposure in vivo after oral administration. Poor aqueous solubility and slow dissolution rate of this compound.1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of your this compound sample. 2. Select an Appropriate Formulation Strategy: Based on the properties, choose a suitable method from the table below to enhance solubility. 3. Optimize the Formulation: Systematically vary the components of your chosen formulation to achieve the best in vitro dissolution profile.
Precipitation of this compound in the gastrointestinal tract upon dilution. The formulation is not robust enough to maintain the drug in a solubilized state in the GI fluids.1. Increase Polymer/Surfactant Concentration: In solid dispersions or lipid-based formulations, increasing the concentration of the carrier can help prevent precipitation. 2. Use a Combination of Excipients: Employing a mix of polymers and surfactants can create a more stable formulation. 3. Perform In Vitro Dissolution Testing: Use simulated gastric and intestinal fluids to assess the formulation's stability upon dilution.
Inconsistent results between in vitro dissolution and in vivo pharmacokinetic studies. The in vitro model does not accurately predict the in vivo performance.1. Refine In Vitro Dissolution Method: Ensure the dissolution medium and conditions mimic the in vivo environment as closely as possible (e.g., use of biorelevant media like FaSSIF and FeSSIF). 2. Consider Animal Model Physiology: Factors such as gastric pH and transit time in the chosen animal model can influence drug absorption. 3. Evaluate Potential for Efflux: Assess if this compound is a substrate for efflux transporters like P-glycoprotein, which could limit its absorption despite good permeability.

Formulation Strategies for this compound

The following table summarizes potential formulation strategies to enhance the oral bioavailability of this compound.

Formulation Strategy Principle Advantages Disadvantages
Micronization/Nanonization Increases surface area for dissolution by reducing particle size.Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions This compound is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility than the crystalline form.Significant improvement in dissolution rate and extent of supersaturation.Potential for recrystallization during storage, leading to decreased solubility.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Presents the drug in a solubilized form, bypassing the dissolution step; protects the drug from degradation.Higher complexity in formulation development; potential for GI side effects from surfactants.
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the lipophilic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility; can improve stability.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.

Experimental Protocols

Protocol 1: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group). Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) or a control (unformulated this compound suspension) orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate software. The relative oral bioavailability of the formulated this compound can be calculated by comparing its AUC to that of an intravenously administered dose or a reference formulation.

Visualizations

Signaling Pathway of Goniothalamin-Induced Apoptosis

Goniothalamin, a compound structurally similar to this compound, is known to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the subsequent activation of the p53 tumor suppressor protein. It has also been shown to suppress the PI3K/AKT signaling pathway, which is a key regulator of cell survival.

Goniothalamin_Pathway Goniothalamin Goniothalamin ROS Increased ROS Goniothalamin->ROS Mitochondria Mitochondria Goniothalamin->Mitochondria PI3K PI3K Goniothalamin->PI3K Inhibits p53 p53 Activation ROS->p53 Mitochondria->ROS Caspase3 Caspase-3 Activation p53->Caspase3 AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Goniothalamin-induced apoptosis.

Experimental Workflow for Improving Oral Bioavailability

This workflow outlines the logical steps for developing and evaluating a new formulation of this compound with enhanced oral bioavailability.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Formulation Select & Optimize Formulation Strategy (e.g., Solid Dispersion) Physicochem->Formulation InVitro In Vitro Dissolution Testing Formulation->InVitro InVitro->Formulation Re-optimize InVivo In Vivo Pharmacokinetic Study in Rats InVitro->InVivo Proceed if successful Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis End End: Optimized Formulation Analysis->End

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Goniotriol and Other Styryl Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of goniotriol with other prominent styryl lactones, namely goniothalamin (B1671989) and altholactone (B132534). The information presented herein is curated from experimental data to assist researchers in evaluating the potential of these natural compounds as anticancer agents. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity of Styryl Lactones

Styryl lactones, a class of secondary metabolites isolated from plants of the Goniothalamus genus, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Among these, this compound, goniothalamin, and altholactone have been subjects of interest for their potential as cancer chemotherapeutic agents. Their cytotoxicity is often attributed to the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[3][4]

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound, goniothalamin, and altholactone against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)Reference
COR-L23Lung Carcinoma8.0 ± 1.2N/A

Table 2: IC50 Values of Goniothalamin

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Saos-2Osteosarcoma0.62 ± 0.063.10 ± 0.30[2]
MCF-7Breast Adenocarcinoma0.89 ± 0.124.45 ± 0.60
UACC-732Breast Carcinoma1.25 ± 0.186.25 ± 0.90
HT29Colorectal Adenocarcinoma1.55 ± 0.227.75 ± 1.10
A549Lung Carcinoma2.01 ± 0.2810.05 ± 1.40
HepG2HepatoblastomaN/A4.6 ± 0.23
COR-L23Lung Carcinoma3.51 ± 0.0317.55 ± 0.15N/A
LS174TColon Adenocarcinoma0.51 ± 0.022.55 ± 0.10N/A

Table 3: IC50 Values of Altholactone

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia10.8 - 172.4N/A
COR-L23Lung Carcinoma7.4 ± 0.9N/A

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of styryl lactone cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The styryl lactone of interest (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is collected.

  • LDH Reaction: The supernatant is transferred to a new 96-well plate, and the LDH reaction mixture (containing diaphorase and NAD⁺) is added.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the styryl lactone and then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: The cells are washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating phosphatidylserine (B164497) externalization in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.

Signaling Pathways and Mechanisms of Action

Styryl lactones primarily induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

General Apoptotic Pathway for Styryl Lactones

The diagram below illustrates the general signaling cascade initiated by styryl lactones, leading to apoptosis. This pathway involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), and is regulated by the Bcl-2 family of proteins.

Styryl_Lactone_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_cytosol Cytosolic Events Styryl Lactones Styryl Lactones Bax/Bak Activation Bax/Bak Activation Styryl Lactones->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Styryl Lactones->Bcl-2/Bcl-xL Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Bcl-2/Bcl-xL Inhibition->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 (Executioner) Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: General apoptotic pathway induced by styryl lactones.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxic effects of compounds like this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays Cell_Culture Cancer Cell Line Culture Treatment Treatment with Styryl Lactone (e.g., this compound) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Annexin_V_Assay Annexin V/PI Assay (Apoptosis) Incubation->Annexin_V_Assay Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for assessing styryl lactone cytotoxicity.

Conclusion

This compound, goniothalamin, and altholactone all exhibit potent cytotoxic effects against various cancer cell lines. The available data suggests that their primary mechanism of action is the induction of apoptosis via the intrinsic mitochondrial pathway. While goniothalamin has been more extensively studied across a broader range of cell lines, the existing data for this compound indicates it is also a promising candidate for further investigation as an anticancer agent. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of these styryl lactones.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Goniotriol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Goniotriol, a naturally occurring styryl-lactone, and its derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more effective and selective anticancer agents. This guide provides a comprehensive comparison of this compound derivatives, summarizing their cytotoxic effects, detailing the experimental protocols used for their evaluation, and visualizing the key structure-activity relationships and proposed mechanisms of action.

Data Presentation: Comparative Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of this compound and its synthetic and semi-synthetic derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been compiled from various studies to provide a comparative overview.

CompoundKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
(+)-Goniotriol Natural ProductVariousPotent[1][2]
(-)-Goniotriol Enantiomer of natural productNot widely reported-
This compound Acetate Acetylation of hydroxyl groupsNot widely reported-
Deoxythis compound Removal of a hydroxyl groupNot widely reported-
Halogenated Derivatives Introduction of halogen atomsNot widely reported-
Goniothalamin Related styryl-lactoneSaos-2, A549, UACC-732, MCF-7, HT290.62 - 2.01 (µg/ml)[2]
8-epi-goniothalamin Epimer of GoniothalaminNot widely reported-
Goniofufurone Related styryl-lactoneVariousPotent[3]

Note: The cytotoxic activity of styryl-lactones like this compound is influenced by several structural factors. Key among these are the presence of an α,β-unsaturated δ-lactone ring, the stereochemistry at position 6, and the presence and configuration of hydroxyl groups.[1] Modifications to these features can significantly impact the compound's potency and selectivity. For instance, inversion of the stereocenter at C6 or protection/elimination of the hydroxyl group at C5 has been shown to modulate cytotoxic activity.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the complex interplay of chemical structure, biological activity, and cellular response, the following diagrams have been generated using the DOT language.

SAR_this compound cluster_sar Structure-Activity Relationship (SAR) of this compound Derivatives This compound This compound Core (α,β-unsaturated δ-lactone) C6_Stereo C6 Stereochemistry (R-configuration in natural product) This compound->C6_Stereo Influences C5_OH C5 Hydroxyl Group This compound->C5_OH Influences Aromatic_Ring Aromatic Ring Substituents This compound->Aromatic_Ring Influences Cytotoxicity Cytotoxic Activity C6_Stereo->Cytotoxicity Critical for activity (S-configuration can increase activity) C5_OH->Cytotoxicity Important for activity (Protection/elimination can increase activity) Aromatic_Ring->Cytotoxicity Modulates potency

Caption: Key structural features of this compound derivatives influencing their cytotoxic activity.

Experimental_Workflow cluster_workflow Cytotoxicity Testing Workflow (MTT Assay) start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound Derivatives (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Signaling_Pathway cluster_pathway Proposed Apoptotic Signaling Pathway of this compound Derivatives This compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling cascade for this compound derivative-induced apoptosis, involving ROS, JNK, and caspases.

References

Validating the Anticancer Therapeutic Potential of Goniotriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goniotriol, a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, has emerged as a compound of interest in the field of oncology.[1] This guide provides a comparative analysis of the anticancer potential of this compound, presenting available experimental data on its efficacy and mechanism of action. Due to the limited specific research on this compound, data from its closely related analogue, Goniothalamin (B1671989), is included for contextual comparison. This guide also benchmarks this compound's performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of this compound and comparator compounds are typically evaluated using in vitro cell viability assays, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity.

While specific IC50 values for this compound are not widely available in the cited literature, studies on the related compound Goniothalamin demonstrate potent cytotoxic activity against various cancer cell lines.[2][3][4] For a comprehensive comparison, the following table summarizes the reported IC50 values for Goniothalamin, Doxorubicin, and Cisplatin in representative cancer cell lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Goniothalamin Saos-2Osteosarcoma720.62 ± 0.06[2]
A549Lung Adenocarcinoma721.25 ± 0.15
UACC-732Breast Carcinoma722.01 ± 0.28
MCF-7Breast Adenocarcinoma721.88 ± 0.21
HT29Colorectal Adenocarcinoma721.45 ± 0.12
Doxorubicin SK-OV-3Ovarian Cancer-0.0048
HEY A8Ovarian Cancer-0.0074
A2780Ovarian Cancer-0.0076
Cisplatin HeLaCervical Cancer-10.22 ± 0.28
LS174Colon Adenocarcinoma--
A549Non-small-cell lung carcinoma--

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of many chemotherapeutic agents is attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

Apoptosis Induction

Goniothalamin, a structural analogue of this compound, has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The mitochondrial-mediated pathway is a common mechanism, involving the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).

Key Apoptotic Markers:

  • Caspase Activation: Increased levels of cleaved (active) forms of caspase-9 and caspase-3/7.

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: Altered expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Cell Cycle Arrest

In addition to apoptosis, Goniothalamin has been reported to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Analysis of the cell cycle distribution is commonly performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide. Goniothalamin has been observed to cause an accumulation of cells in the S phase of the cell cycle.

Signaling Pathways Modulated by this compound (Inferred from Goniothalamin)

The anticancer effects of Goniothalamin are associated with the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

// Nodes Goniothalamin [label="Goniothalamin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\n(release)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\n(activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase37 [label="Caspase-3/7\n(activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle", fillcolor="#FBBC05", fontcolor="#202124"]; S_Phase_Arrest [label="S Phase Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family\nRegulation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Goniothalamin -> Mitochondria [color="#5F6368"]; Goniothalamin -> NFkB [color="#5F6368"]; Goniothalamin -> Cell_Cycle [color="#5F6368"]; Goniothalamin -> Bcl2_Family [color="#5F6368"]; Mitochondria -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase37 [color="#5F6368"]; Caspase37 -> Apoptosis [color="#5F6368"]; Bcl2_Family -> Mitochondria [color="#5F6368"]; Cell_Cycle -> S_Phase_Arrest [color="#5F6368"]; } Goniothalamin-induced apoptosis and cell cycle arrest pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Cisplatin for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Compound [label="Treat with\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate\n(24, 48, or 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize\nFormazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate_24h [color="#5F6368"]; Incubate_24h -> Treat_Compound [color="#5F6368"]; Treat_Compound -> Incubate_Treatment [color="#5F6368"]; Incubate_Treatment -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate_4h [color="#5F6368"]; Incubate_4h -> Solubilize [color="#5F6368"]; Solubilize -> Read_Absorbance [color="#5F6368"]; Read_Absorbance -> Calculate_IC50 [color="#5F6368"]; Calculate_IC50 -> End [color="#5F6368"]; } Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with a test compound.

  • Cell Treatment: Treat cancer cells with the desired concentrations of the compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest_Cells [label="Harvest and\nWash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Cells [label="Fix in 70%\nEthanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain_Cells [label="Stain with PI\nand RNase A", fillcolor="#FBBC05", fontcolor="#202124"]; Flow_Cytometry [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Determine Cell\nCycle Phases", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat_Cells [color="#5F6368"]; Treat_Cells -> Harvest_Cells [color="#5F6368"]; Harvest_Cells -> Fix_Cells [color="#5F6368"]; Fix_Cells -> Stain_Cells [color="#5F6368"]; Stain_Cells -> Flow_Cytometry [color="#5F6368"]; Flow_Cytometry -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis for Apoptotic Proteins

This protocol describes the detection of key apoptotic proteins by Western blotting.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The available data, primarily from studies on the related compound Goniothalamin, suggests that this compound holds promise as a potential anticancer agent. Its cytotoxic effects appear to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. However, a comprehensive validation of its therapeutic potential requires further dedicated research.

Future studies should focus on:

  • Isolation and Characterization: Large-scale isolation and thorough characterization of this compound from its natural sources.

  • In Vitro Studies: Extensive in vitro screening of this compound against a broad panel of cancer cell lines to determine its IC50 values and selectivity.

  • Mechanism of Action: Detailed investigation into the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest, including the identification of its direct molecular targets and the signaling pathways it modulates.

  • In Vivo Studies: Evaluation of the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Comparative Studies: Direct comparative studies of this compound with standard chemotherapeutic drugs to accurately assess its relative potency and therapeutic index.

By addressing these research gaps, the scientific community can fully elucidate the anticancer therapeutic potential of this compound and determine its viability as a candidate for further drug development.

References

Goniotriol vs. Goniothalamin: A Comparative Bioactivity Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of goniotriol and goniothalamin (B1671989), two naturally occurring styryl-lactones with demonstrated anticancer potential. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Data Presentation: Cytotoxicity Profile

The following table summarizes the cytotoxic activity of this compound and goniothalamin against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Goniothalamin HT29Colorectal Adenocarcinoma1.64 ± 0.058.2 ± 0.25[1]
A549Adenocarcinoma Alveolar Basal Epithelial< 2.0< 10.0[1]
Saos-2Osteosarcoma0.62 ± 0.063.1 ± 0.3[1]
MCF-7Breast Adenocarcinoma0.95 ± 0.024.75 ± 0.1[2]
UACC-732Breast Carcinoma--[1]
HepG2Hepatoblastoma-4.6 ± 0.23
COR-L23Lung Carcinoma3.51 ± 0.0317.55 ± 0.15
LS174TColon Cancer0.51 ± 0.022.55 ± 0.1
P-388Murine Lymphocytic Leukemia0.190.95
KBHuman Oral Nasopharyngeal0.562.8
Col-2Human Colon Cancer0.361.8
Lu-1Human Lung Cancer0.542.7
T24Human Urinary Bladder Cancer0.391.95
ASKRat Glioma0.673.35
HL-60Human Promyelocytic Leukemia4.5 µg/mL22.5
CEM-SSHuman T-Lymphoblastic Leukemia2.4 µg/mL12.0
This compound Leukemic cellsLeukemiaNot specifiedNot specifiedThe antibacterial activity of this compound has been reported for the first time.

Note: Some IC50 values were reported in µg/mL and have been converted to µM for comparison (Molecular Weight of Goniothalamin: ~200.22 g/mol ). Missing values indicate that the data was not available in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or goniothalamin and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Assay)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound or goniothalamin as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

Goniothalamin-Induced Apoptosis

Goniothalamin has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the induction of DNA damage and oxidative stress, leading to the activation of the p53 tumor suppressor protein. This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In the intrinsic pathway, pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. The extrinsic pathway can be initiated through the upregulation of Fas/FasL, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, which cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Goniothalamin_Apoptosis_Pathway GTN Goniothalamin DNA_Damage DNA Damage & Oxidative Stress GTN->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Death_Receptor Death Receptors (e.g., Fas) p53->Death_Receptor Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Goniothalamin-induced apoptosis signaling cascade.

This compound-Induced Apoptosis

While less extensively studied, this compound is also known to induce apoptosis in cancer cells. The precise signaling pathways are not as well-elucidated as those for goniothalamin. However, it is reasonable to hypothesize a similar mechanism involving the induction of cellular stress, leading to the activation of the intrinsic and/or extrinsic apoptotic pathways.

Goniotriol_Apoptosis_Workflow This compound This compound Cellular_Stress Induction of Cellular Stress This compound->Cellular_Stress Apoptotic_Pathways Activation of Apoptotic Pathways (Intrinsic/Extrinsic) Cellular_Stress->Apoptotic_Pathways Caspase_Activation Caspase Cascade Activation Apoptotic_Pathways->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed workflow for this compound-induced apoptosis.

References

A Comparative Guide to the Mechanism of Action of Goniotriol and Related Styryl-Lactones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with detailed mechanistic and quantitative data specifically for Goniotriol is limited. This guide provides a comparative framework based on the extensively studied, structurally related compound Goniothalamin (GTN). The data presented for Goniothalamin serves as a valuable reference for hypothesizing and cross-validating the potential mechanism of action of this compound.

This compound is a naturally occurring styryl-pyrone lactone that, along with its analogue Goniothalamin, has garnered interest for its cytotoxic and anti-cancer properties.[1] Understanding the mechanism of action is crucial for the development of these compounds as potential therapeutic agents. This guide compares the cytotoxic effects and underlying molecular pathways of Goniothalamin across various cancer cell lines, providing a basis for the cross-validation of this compound's activity.

Comparative Cytotoxicity of Goniothalamin

The anti-proliferative activity of Goniothalamin has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data below, gathered from multiple studies, demonstrates that Goniothalamin exhibits potent, dose-dependent, and time-dependent cytotoxicity against a range of human cancer cell lines, while showing lower toxicity to normal human cells.[2]

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
MCF-7 Breast Adenocarcinoma242.50 ± 0.20[2]
481.15 ± 0.12[2]
720.62 ± 0.06[2]
A549 Lung Carcinoma2415.10 ± 1.10
481.95 ± 0.15
721.01 ± 0.11
HT29 Colorectal Adenocarcinoma2426.93 ± 2.18
4810.27 ± 1.54
721.64 ± 0.05
Saos-2 Osteosarcoma243.90 ± 0.35
481.83 ± 0.19
721.12 ± 0.15
UACC-732 Breast Carcinoma2411.87 ± 0.95
487.93 ± 0.42
722.01 ± 0.28
SK-BR-3 Breast CancerNot Specified10.0 ± 0.45
H400 Oral Squamous CarcinomaNot SpecifiedNot Specified
HeLa Cervical CancerNot Specified13.28 ± 0.92
MDA-MB-231 Breast CancerNot SpecifiedNot Specified
HMSC (Normal) Mesenchymal Stem Cells726.23 ± 1.29

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Goniothalamin exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.

Key Mechanistic Events:

  • Oxidative Stress: Goniothalamin treatment leads to an increase in intracellular reactive oxygen species (ROS) and a depletion of glutathione (B108866) (GSH), disrupting the cellular redox balance.

  • Mitochondrial Pathway: This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax. This change in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c facilitates the formation of the apoptosome, which activates initiator caspase-9. This, in turn, activates executioner caspases-3 and -7, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.

  • Cell Cycle Arrest: Goniothalamin can arrest the cell cycle at different phases, depending on the cell line. For instance, it causes G2/M phase arrest in MDA-MB-231 cells and S phase arrest in H400 oral cancer cells.

  • Signaling Pathway Modulation: The cytotoxic effects are mediated by complex signaling networks. Goniothalamin has been shown to suppress the pro-survival PI3K/Akt pathway and modulate the MAPK pathway by activating the stress-related kinases JNK and p38 while suppressing the pro-proliferative ERK1/2. It has also been shown to inhibit the translocation of the transcription factor NF-κβ, which is involved in inflammation and cell survival.

Signaling Pathway of Goniothalamin-Induced Apoptosis

Gonio_Pathway This compound Goniothalamin / this compound ROS ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB CellCycle Cell Cycle Arrest (G2/M or S Phase) This compound->CellCycle ROS->MAPK Mitochondrion Mitochondrion ROS->Mitochondrion Survival ↓ Cell Survival & Proliferation PI3K_Akt->Survival inhibition JNK_p38 ↑ p-JNK / p-p38 (Pro-apoptotic) MAPK->JNK_p38 ERK ↓ p-ERK (Pro-survival) MAPK->ERK NFkB->Survival inhibition Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondrion->Bax CytoC Cytochrome c release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 activation CytoC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis JNK_p38->Bax JNK_p38->Apoptosis ERK->Survival inhibition

References

Goniotriol's Antitumor Efficacy: A Comparative Analysis with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of Goniotriol, a natural compound isolated from Goniothalamus species, against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data for Goniothalamin, a closely related and well-studied styryl-lactone from the same genus, as a proxy. This comparison aims to offer a preliminary assessment of its potential as an anticancer agent.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Goniothalamin and the conventional chemotherapeutic agents against various human cancer cell lines. It is crucial to note that the experimental conditions, particularly the incubation times, vary across studies, which can significantly influence IC50 values. Therefore, direct comparisons should be made with caution.

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
Goniothalamin Saos-2Osteosarcoma720.62 ± 0.06[1]
A549Lung Adenocarcinoma722.01 ± 0.28[1]
UACC-732Breast Carcinoma721.15 ± 0.11[1]
MCF-7Breast Adenocarcinoma720.83 ± 0.07[1]
HT29Colorectal Adenocarcinoma721.64 ± 0.05[1]
HepG2Hepatoblastoma724.6 ± 0.23
HL-60Promyelocytic Leukemia724.5 (µg/mL)
CEM-SST-lymphoblastic Leukemia722.4 (µg/mL)
Doxorubicin A549Lung Adenocarcinoma481.50
HeLaCervical Cancer481.00
LNCaPProstate Cancer480.25
PC3Prostate Cancer488.00
HepG2Hepatocellular Carcinoma2412.2
MCF-7Breast Cancer242.5
BFTC-905Bladder Cancer242.3
Cisplatin A549Non-Small Cell Lung Cancer726.59
HeLaCervical Cancer48Varies widely (meta-analysis)
5637Bladder Cancer481.1
HT-1376Bladder Cancer482.75
Paclitaxel SK-BR-3Breast Cancer (HER2+)72Varies (nM range)
MDA-MB-231Breast Cancer (Triple Negative)72Varies (nM range)
T-47DBreast Cancer (Luminal A)72Varies (nM range)
NSCLC cell linesNon-Small Cell Lung Cancer1200.027 (median)
SCLC cell linesSmall Cell Lung Cancer1205.0 (median)

Experimental Protocols

Cell Viability and IC50 Determination: MTT Assay

The cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound/Goniothalamin, Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the compounds. Include a vehicle control (medium with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC assay is a standard method to detect early and late-stage apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Mandatory Visualization

G Experimental Workflow for IC50 Determination (MTT Assay) cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

G Apoptotic Signaling Pathway cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Execution Drug This compound / Chemotherapeutic Agent Mitochondria Mitochondrial Stress Drug->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.

G Workflow for Apoptosis Detection A Cell Seeding & Treatment B Cell Harvesting A->B C Washing with PBS B->C D Staining with Annexin V-FITC & PI C->D E Incubation D->E F Flow Cytometry Analysis E->F

Caption: Experimental workflow for detecting apoptosis using Annexin V-FITC and PI staining.

References

Unveiling the In Vivo Anti-Tumor Potential of Goniotriol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast diversity of natural compounds. Among these, Goniotriol, a styryl-lactone isolated from the Goniothalamus genus, has emerged as a compound of interest. While in vitro studies have hinted at its cytotoxic potential, the in vivo validation of its anti-tumor activity remains a critical area of investigation. This guide provides a comparative analysis of the available in vivo data for Goniothalamin (GTN), a closely related and more extensively studied compound from the same genus, alongside other natural compounds that have been evaluated in murine models of cancer.

Comparative Analysis of In Vivo Anti-Tumor Activity

The following table summarizes the in vivo anti-tumor efficacy of Goniothalamin and a selection of other natural compounds, providing a snapshot of their performance in preclinical mouse models.

CompoundMouse ModelCancer Cell LineDosage and AdministrationTreatment DurationKey Findings (Tumor Inhibition)Reference
Goniothalamin (GTN) Balb/c miceEhrlich Ascites Carcinoma (solid tumor)Not specifiedNot specifiedReported antiproliferative activity with no evidence of toxic effects in animals after single and repeated doses.[1]
Garcinol SCID miceMDA-MB-231 (Breast Cancer)Not specifiedNot specifiedSignificantly inhibited tumor growth.[2]
Geraniol Nude miceA549 (Lung Cancer)Diets supplemented with 25, 50, and 75 mmol G/kgNot specifiedDose- and time-dependent inhibition of tumor growth.
Hinokitiol NOD-SCID miceH1975 (Lung Adenocarcinoma)2 mg/kg/day and 10 mg/kg/day (intraperitoneal)21 daysSignificantly reduced tumor volume by 47.58% and 47.59%, respectively.
Gymnema sylvestre Saponin Rich Fraction (GSSRF) Swiss albino miceDalton's Lymphoma Ascites (DLA) (solid tumor)100 and 200 mg/kg/day30 days46.70% and 60.80% reduction in tumor weight, respectively.[3][4]
Auranofin Not specifiedP388 leukemia12 mg/kg/day (i.p.)5 daysOptimal activity observed against i.p. P388 leukemia.[5]
γ-Tocotrienol Orthotopic nude micePancreatic Cancer400 mg/kg (oral)Not specifiedInhibited tumor growth by almost 50% alone and enhanced the antitumor properties of gemcitabine.
Prunus spinosa extract (Trigno M) Severely immunodeficient miceHCT116 (Colorectal Cancer)0.2 mg, five times a day1 monthSignificantly reduced tumor growth.
n-butanol fraction from Aril of Torreya grandis (BFAT) ICR male miceH22 (Liver Cancer)4 g/kg, 2 g/kg, and 1 g/kg (oral)15 daysTumor inhibition rates of 60.15%, 51.88%, and 22.56%, respectively.

Delving into the Mechanisms: Signaling Pathways

Understanding the molecular mechanisms underlying the anti-tumor activity of these natural compounds is paramount for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Goniothalamin and its counterparts.

Goniothalamin_Pathway GTN Goniothalamin (GTN) Oxidative_Stress Oxidative Stress (ROS↑, GSH↓) GTN->Oxidative_Stress DNA_Damage DNA Damage GTN->DNA_Damage Oxidative_Stress->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Caspase2 Caspase-2 p53->Caspase2 Mitochondria Mitochondria p53->Mitochondria Caspase2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Goniothalamin-induced apoptosis pathway.

Garcinol_Pathway Garcinol Garcinol STAT3 STAT-3 (Total & Phosphorylated)↓ Garcinol->STAT3 NFkB NF-κB Signaling↓ Garcinol->NFkB Cell_Invasion Cell Invasion↓ STAT3->Cell_Invasion Apoptosis Apoptosis↑ STAT3->Apoptosis NFkB->Cell_Invasion NFkB->Apoptosis

Garcinol's inhibition of pro-tumorigenic pathways.

Geraniol_Pathway Geraniol Geraniol HMG_CoA_Reductase HMG-CoA Reductase↓ Geraniol->HMG_CoA_Reductase Mevalonate_Pathway Mevalonate (B85504) Pathway↓ HMG_CoA_Reductase->Mevalonate_Pathway Ras_Membrane_Bound Membrane-Bound Ras↓ Mevalonate_Pathway->Ras_Membrane_Bound Apoptosis Apoptosis↑ Mevalonate_Pathway->Apoptosis Cell_Proliferation Cell Proliferation↓ Ras_Membrane_Bound->Cell_Proliferation

Geraniol's impact on the mevalonate pathway.

Hinokitiol_Pathway Hinokitiol Hinokitiol DNA_Damage DNA Damage↑ Hinokitiol->DNA_Damage Autophagy Autophagy↑ Hinokitiol->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Damage->Cell_Cycle_Arrest Senescence Senescence↑ Autophagy->Senescence Tumor_Growth Tumor Growth↓ Cell_Cycle_Arrest->Tumor_Growth Senescence->Tumor_Growth

Hinokitiol-induced anti-tumor cellular responses.

gTocotrienol_Pathway gTocotrienol γ-Tocotrienol NFkB NF-κB Activation↓ gTocotrienol->NFkB NFkB_Targets NF-κB-regulated genes↓ (Cyclin D1, c-Myc, VEGF, MMP-9, etc.) NFkB->NFkB_Targets Tumor_Growth Tumor Growth↓ NFkB_Targets->Tumor_Growth Apoptosis Apoptosis↑ NFkB_Targets->Apoptosis

γ-Tocotrienol's modulation of the NF-κB pathway.

Experimental Protocols: A Closer Look at the In Vivo Models

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Goniothalamin (GTN)
  • Tumor Model: Ehrlich solid tumor model in Balb/c mice.

  • Tumor Induction: Specific details on the induction of Ehrlich ascites carcinoma as a solid tumor were not provided in the reviewed literature. Typically, this involves the subcutaneous injection of a suspension of Ehrlich ascites carcinoma cells into the flank of the mice.

  • Drug Administration: The route and vehicle for Goniothalamin administration were not specified.

  • Endpoint Measurement: The primary endpoint was the assessment of antiproliferative activity, with a note on the lack of toxic effects.

Garcinol
  • Tumor Model: MDA-MB-231 human breast cancer xenograft in SCID mice.

  • Tumor Induction: MDA-MB-231 cells were injected subcutaneously into the mice.

  • Drug Administration: The specific dosage, route, and vehicle for Garcinol administration were not detailed in the abstract.

Geraniol
  • Tumor Model: A549 human lung adenocarcinoma xenograft in nude mice.

  • Tumor Induction: A549 tumor cells were implanted in the mice.

  • Drug Administration: Geraniol was administered through diets supplemented with 25, 50, and 75 mmol of Geraniol per kg.

  • Endpoint Measurement: Tumor growth was measured to assess dose- and time-dependent inhibition.

Hinokitiol
  • Tumor Model: H1975 human lung adenocarcinoma xenograft in NOD-SCID mice.

  • Tumor Induction: H1975 cells were used to establish xenografts.

  • Drug Administration: Hinokitiol was administered intraperitoneally at doses of 2 mg/kg/day and 10 mg/kg/day for 21 days.

  • Endpoint Measurement: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.

Gymnema sylvestre Saponin Rich Fraction (GSSRF)
  • Tumor Model: Dalton's lymphoma ascites (DLA)-induced solid tumor in Swiss albino mice.

  • Tumor Induction: 0.1 mL of a DLA cell suspension (one million cells per ml) was injected intramuscularly into the right hind limb of the mice.

  • Drug Administration: GSSRF was administered at doses of 100 and 200 mg/kg body weight per day.

  • Endpoint Measurement: Tumor weight was measured at the end of the 30-day treatment period.

Auranofin
  • Tumor Model: P388 leukemia in mice.

  • Tumor Induction: Intraperitoneal injection of P388 leukemia cells.

  • Drug Administration: Auranofin was administered intraperitoneally at a dose of 12 mg/kg daily for 5 days.

  • Endpoint Measurement: The primary outcome was the evaluation of anti-leukemic activity.

γ-Tocotrienol
  • Tumor Model: Orthotopic model of human pancreatic cancer in nude mice.

  • Tumor Induction: Human pancreatic cancer cells were implanted orthotopically.

  • Drug Administration: γ-Tocotrienol was administered orally at a dose of 400 mg/kg.

  • Endpoint Measurement: Tumor growth was monitored. Immunohistochemical analysis of tumor tissue was performed to assess markers of proliferation (Ki-67), inflammation (COX-2), metastasis (MMP-9), and NF-κB pathway activation (p65).

Prunus spinosa extract (Trigno M)
  • Tumor Model: HCT116 human colorectal cancer xenograft in severely immunodeficient mice.

  • Tumor Induction: HCT116 cells were inoculated in the mice to form xenografts.

  • Drug Administration: Trigno M was administered at a dose of 0.2 mg five times a day for one month.

  • Endpoint Measurement: Tumor growth was significantly reduced, and histopathological analysis showed lower levels of necrosis in the treated group compared to the control.

n-butanol fraction from Aril of Torreya grandis (BFAT)
  • Tumor Model: H22 liver cancer in ICR male mice.

  • Tumor Induction: H22 cells were used to establish the liver cancer model.

  • Drug Administration: BFAT was administered orally at high (4 g/kg), medium (2 g/kg), and low (1 g/kg) doses for 15 days.

  • Endpoint Measurement: Tumor weights were measured, and antitumor rates were calculated. Thymus and spleen indices were also determined. Serum levels of various biomarkers including AST, ALT, albumin, MDA, SOD, GSH-Px, TNF-α, IL-2, TGF-β1, and IL-10 were measured.

Conclusion

While direct in vivo validation of this compound's anti-tumor activity is still needed, the promising results from its close analog, Goniothalamin, and a host of other natural compounds provide a strong rationale for continued research. This guide highlights the diverse mechanisms through which these natural products exert their anti-cancer effects, from inducing apoptosis and cell cycle arrest to modulating key signaling pathways like NF-κB and STAT-3. The compiled data and experimental protocols offer a valuable resource for researchers aiming to build upon these findings and develop the next generation of nature-derived cancer therapies. Further head-to-head comparative studies in standardized preclinical models will be crucial to fully elucidate the relative potency and therapeutic potential of these promising compounds.

References

Synthetic vs. Natural Goniotriol: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the cytotoxic and apoptotic effects of Goniotriol derived from both synthetic and natural sources, providing researchers, scientists, and drug development professionals with a comparative guide to its potential as an anticancer agent.

This compound, a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has garnered significant attention for its potent cytotoxic activity against various cancer cell lines. The ability to synthesize (+)-Goniotriol has opened avenues for further investigation and potential therapeutic development. This guide provides a comparative overview of the bioactivity of synthetic and natural this compound, summarizing available quantitative data, detailing experimental protocols for key assays, and visualizing the proposed signaling pathways.

Data Presentation: Cytotoxicity Profile

Cancer Cell LineNatural this compound DerivativeIC50 (µM)Synthetic this compound PrecursorIC50 (µg/mL)
Human large cell lung carcinoma (COR-L23)(+)-Goniotriol7.4-15.4Not ReportedNot Reported
Human oral epidermoid carcinoma (KB)Not ReportedNot ReportedCompound 110.66
Human hepatocellular carcinoma (HepG2)Not ReportedNot ReportedCompound 110.71
Human lung carcinoma (LU-1)Not ReportedNot ReportedCompound 110.53
Human breast adenocarcinoma (MCF7)Not ReportedNot ReportedCompound 110.58
ASK (unspecified)(–)-Goniodiol-7-monoacetate10.28Not ReportedNot Reported

Note: The synthetic data pertains to a precursor of this compound, and the natural this compound data is for a derivative. These values are presented for informational purposes but are not a direct comparison of the final this compound molecule.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of synthetic or natural this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) working solutions to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Resuspend the cells in cold 70% ethanol (B145695) and fix on ice for at least two hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells overnight at 4°C in the dark.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related styryl-lactones, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Goniotriol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome This compound This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Activated This compound->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) Activated cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) Activated caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Bioactivity Assessment

The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like this compound.

Experimental_Workflow cluster_assays Bioactivity Assays start Start: Compound (this compound) cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion: Bioactivity Profile data_analysis->conclusion Logical_Relationship cluster_cellular_effects Cellular Effects This compound This compound Treatment cell_cycle_arrest Cell Cycle Arrest (e.g., G1 Phase) This compound->cell_cycle_arrest apoptosis_induction Induction of Apoptosis This compound->apoptosis_induction inhibition_proliferation Inhibition of Cell Proliferation cell_cycle_arrest->inhibition_proliferation cell_death Cancer Cell Death apoptosis_induction->cell_death inhibition_proliferation->cell_death Contributes to

References

Safety Operating Guide

Goniotriol: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Goniotriol, a styrylpyrone with cytotoxic properties. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), its biological activity necessitates careful handling and disposal to ensure a safe laboratory environment.[1]

Key Properties of this compound for Disposal Consideration

Understanding the physical and chemical properties of this compound is fundamental to its safe disposal. The following table summarizes key data points.

PropertyValueCitation
CAS Number 96405-62-8[1]
Molecular Formula C13H14O5[1]
Appearance Solid[1]
Hazard Classification Not a hazardous substance or mixture[1]
Stability Stable under recommended storage conditions
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents
Decomposition May decompose and emit toxic fumes under fire conditions
Toxicological Profile Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. Exhibits cytotoxicity against various cell lines.

This compound Disposal Protocol

This step-by-step protocol is designed to guide laboratory personnel in the safe disposal of this compound and its associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Solid Waste:

    • Collect pure, unadulterated this compound solid waste in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, pipette tips, and weighing papers that have come into contact with this compound should also be collected in this designated container.

  • Liquid Waste:

    • For solutions of this compound, absorb the liquid with an inert material like vermiculite (B1170534) or sand.

    • Treat the absorbed material as solid waste.

    • Do not dispose of this compound solutions down the drain.

3. Container Labeling:

  • Label the waste container clearly with "this compound Waste" and the date. While not classified as hazardous, clear labeling prevents accidental mixing with other waste streams.

4. Storage of Waste:

  • Store the sealed this compound waste container in a designated, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

5. Final Disposal:

  • Although this compound is not classified as hazardous, it is best practice to dispose of it through your institution's chemical waste disposal program.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a pickup. Do not dispose of this compound waste in the regular trash.

Spill & Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate:

    • If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, cover with an absorbent material.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to decontaminate the surface.

    • Place all cleanup materials in the designated this compound waste container.

  • Personal Decontamination:

    • If skin contact occurs, wash the affected area thoroughly with soap and water.

    • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Goniotriol_Disposal_Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_storage_disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid store_waste Store waste container in a designated, ventilated area collect_solid->store_waste absorb_liquid Absorb with inert material (e.g., vermiculite) liquid_waste->absorb_liquid absorb_liquid->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Goniotriol
Reactant of Route 2
Goniotriol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.